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Core Science & Biosynthesis

Foundational

5-iodo-3,4-dihydro-2H-pyran chemical structure and properties

The following technical guide details the structure, synthesis, and applications of 5-iodo-3,4-dihydro-2H-pyran, designed for researchers in organic synthesis and medicinal chemistry. [1][2][3] Executive Summary 5-Iodo-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and applications of 5-iodo-3,4-dihydro-2H-pyran, designed for researchers in organic synthesis and medicinal chemistry.

[1][2][3]

Executive Summary

5-Iodo-3,4-dihydro-2H-pyran (CAS: 1232199-39-1) is a functionalized vinyl iodide heterocycle.[1] It serves as a critical "warhead" in palladium-catalyzed cross-coupling reactions, enabling the direct installation of the dihydropyran moiety into aryl and alkenyl scaffolds. Unlike its parent compound (3,4-dihydro-2H-pyran, DHP), which is primarily used as a protecting group, the 5-iodo derivative is a building block for constructing complex polycyclic ethers, C-glycosides, and bioactive pharmaceutical intermediates.

Chemical Identity & Properties

Structural Analysis

The molecule consists of a six-membered oxygen heterocycle containing a single degree of unsaturation at the C5–C6 position. The iodine atom is substituted at the C5 position (vinylic), rendering it highly reactive toward oxidative addition by transition metals (Pd, Ni).

PropertyData
IUPAC Name 5-Iodo-3,4-dihydro-2H-pyran
CAS Number 1232199-39-1
Molecular Formula C₅H₇IO
Molecular Weight 210.01 g/mol
Parent Scaffold 3,4-Dihydro-2H-pyran (DHP)
Hybridization (C-I) sp² (Vinylic)
Appearance Colorless to pale yellow liquid (light sensitive)
Solubility Soluble in DCM, THF, DME, Toluene; Insoluble in water
Electronic Character

The electron-rich enol ether double bond (C5=C6) normally exhibits nucleophilic character at C5. However, the presence of the iodine atom introduces a handle for electrophilic functionalization via metal-halogen exchange or cross-coupling. The C-I bond is weaker than typical aryl C-I bonds due to the polarization from the adjacent ring oxygen, making it highly reactive under mild catalytic conditions.

Synthesis Protocols

The synthesis of 5-iodo-3,4-dihydro-2H-pyran typically proceeds via the electrophilic iodination of 3,4-dihydro-2H-pyran. Two primary methodologies are recognized: the classical N-iodosuccinimide (NIS) route and the modern radical-mediated "Green" route.

Protocol A: Electrophilic Iodination (Standard)

This method utilizes N-iodosuccinimide (NIS) to generate the iodonium ion, followed by elimination to restore the double bond.

  • Reagents: 3,4-Dihydro-2H-pyran (1.0 equiv), NIS (1.1 equiv), Solvent (CH₂Cl₂ or CH₃CN).

  • Mechanism:

    • Electrophilic attack of I⁺ (from NIS) on the C5=C6 double bond.

    • Formation of a transient iodonium intermediate.

    • Elimination of the succinimide byproduct to regenerate the vinyl iodide.

  • Yield: Typically 60–75%.

Protocol B: Visible Light-Induced Persulfate Oxidation (Green)

A more recent approach employs potassium persulfate and potassium iodide under visible light, avoiding organic iodinating reagents.

  • Reagents: DHP, KI (1.2 equiv), K₂S₂O₈ (2.0 equiv), MeCN/H₂O, Blue LED.

  • Procedure:

    • Dissolve DHP in MeCN/H₂O (1:1).

    • Add KI and K₂S₂O₈.

    • Irradiate with Blue LED at room temperature for 12–24 hours.

    • Extract with EtOAc and purify via silica chromatography.

SynthesisPath cluster_conditions Reaction Conditions DHP 3,4-Dihydro-2H-pyran (Starting Material) Inter Iodonium/Radical Intermediate DHP->Inter NIS or KI/K2S2O8 (Electrophilic/Radical Attack) Product 5-Iodo-3,4-dihydro-2H-pyran (Vinyl Iodide) Inter->Product Elimination Cond1 Method A: NIS, DCM, RT Cond2 Method B: KI, K2S2O8, Blue LED

Caption: Synthesis pathways transforming DHP into its 5-iodo derivative via electrophilic or radical mechanisms.

Reactivity & Applications: The Suzuki-Miyaura Coupling

The primary utility of 5-iodo-3,4-dihydro-2H-pyran is as an electrophile in Suzuki-Miyaura cross-coupling. This reaction couples the dihydropyran ring to aryl boronic acids, creating C5-arylated pyrans which are precursors to C-aryl glycosides.

Optimized Coupling Protocol

Based on patent literature (US20240072809A1) and recent methodology papers, the following conditions are optimal for coupling electron-deficient or neutral aryl boronic acids.

Reaction Scheme: 5-Iodo-DHP + Ar-B(OH)₂ → [Pd(PPh₃)₄ / K₂CO₃] → 5-Aryl-DHP

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv, e.g., 0.80 mmol) and the Aryl Boronic Acid (1.25 equiv, 1.0 mmol).

  • Solvent System: Add Dimethoxyethane (DME, 30 mL) and Water (10 mL). Note: The 3:1 organic/aqueous ratio is crucial for solubilizing the inorganic base.

  • Base: Add Potassium Carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).

  • Execution: Degas the mixture with N₂ for 5 minutes. Seal and heat to 90°C for 16 hours.

  • Workup: Cool to RT, concentrate under reduced pressure, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway

The reaction follows the standard catalytic cycle, but the vinyl iodide moiety undergoes oxidative addition faster than aryl bromides, often allowing for milder conditions.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II)-I Species) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-DHP) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Reagent1 5-Iodo-DHP Reagent2 Ar-B(OH)2 / Base Product 5-Aryl-DHP

Caption: Catalytic cycle for the cross-coupling of 5-iodo-3,4-dihydro-2H-pyran with aryl boronic acids.

Safety & Handling

  • Hazards: Like most low-molecular-weight organoiodides, 5-iodo-3,4-dihydro-2H-pyran is likely an alkylating agent. It should be treated as a potential sensitizer and irritant.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-I bond and subsequent darkening (iodine liberation).

  • Stability: The compound is stable in non-acidic organic solvents but can decompose in the presence of strong Lewis acids if not buffered.

References

  • US Patent 20240072809A1 . Asgpr-binding compounds for the degradation of extracellular proteins. (Describes the specific Suzuki coupling protocol using 5-iodo-3,4-dihydro-2H-pyran).

  • Visible Light-Induced, Persulfate-Promoted Synthesis of 2-Halo Glycals . Journal of Organic Chemistry. (Describes the "Green" synthesis route for iodinated glycal derivatives).

  • Crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate . Acta Crystallographica Section E. (Provides structural confirmation of the 5-iodo-DHP core in substituted analogs).

  • Chemical Source Registry . 5-iodo-3,4-dihydro-2H-pyran (CAS 1232199-39-1).[1] (Confirmation of CAS and chemical identity).

Sources

Exploratory

5-iodo-3,4-dihydro-2H-pyran vs 5-bromo-3,4-dihydro-2H-pyran reactivity

This guide provides a technical analysis comparing 5-iodo-3,4-dihydro-2H-pyran and 5-bromo-3,4-dihydro-2H-pyran , focusing on their synthesis, reactivity profiles in metallation and cross-coupling, and strategic applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis comparing 5-iodo-3,4-dihydro-2H-pyran and 5-bromo-3,4-dihydro-2H-pyran , focusing on their synthesis, reactivity profiles in metallation and cross-coupling, and strategic applications in drug discovery.[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The Halogen Advantage

In the synthesis of C-glycosides and functionalized oxygen heterocycles, 5-halo-3,4-dihydro-2H-pyrans serve as critical vinyl metal precursors.[1] The choice between the 5-iodo (5-I-DHP) and 5-bromo (5-Br-DHP) analogues is rarely arbitrary; it dictates the required catalytic systems, lithiation protocols, and overall pathway efficiency.[1]

  • 5-Iodo-3,4-dihydro-2H-pyran : The "High-Performance" scaffold.[1] Offers superior reactivity in palladium-catalyzed couplings (often proceeding at room temperature) and rapid, clean lithium-halogen exchange at cryogenic temperatures.[1] However, it suffers from higher cost and lower photostability.[1]

  • 5-Bromo-3,4-dihydro-2H-pyran : The "Robust Workhorse."[1] Significantly more stable and cost-effective.[1] While it requires more active catalysts (e.g., bulky phosphine ligands) for coupling and forcing conditions for lithiation, it is often preferred for scale-up operations where reagent economy outweighs kinetic reactivity.[1]

Structural & Electronic Properties[1]

Both compounds are cyclic enol ethers functionalized at the


-position (C5).[1] The polarization of the C=C double bond, driven by the ring oxygen, creates a unique electronic environment.[1]
Property5-Iodo-3,4-dihydro-2H-pyran5-Bromo-3,4-dihydro-2H-pyranImpact on Reactivity
C–X Bond Length ~2.10 Å~1.89 ÅLonger C–I bond facilitates faster oxidative addition.[1]
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodide is the superior leaving group; Bromide requires higher activation energy.[1]
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes the transition state in metal-halogen exchange better than bromide.[1]
LUMO Energy LowerHigher5-I-DHP is more electrophilic, reacting faster with Pd(0).[1]

Synthesis of the Scaffolds

The preparation of both analogues typically proceeds via electrophilic halogenation of 3,4-dihydro-2H-pyran (DHP) followed by base-induced elimination.[1]

Synthetic Pathway Diagram

Synthesis DHP 3,4-Dihydro-2H-pyran (Starting Material) Inter 5,6-Dihalo-tetrahydropyran (Intermediate) DHP->Inter X2 (Br2 or I2) Low Temp Prod 5-Halo-3,4-dihydro-2H-pyran (Product) Inter->Prod Base (KOtBu or DBU) Elimination (-HX)

Figure 1: General synthesis via addition-elimination sequence.

Protocol Highlights:
  • Bromination: Reaction of DHP with

    
     at 0°C yields the 5,6-dibromo adduct.[1] Treatment with a base (e.g., Diethylaniline or KOtBu) eliminates HBr to restore the double bond with the halogen at C5.[1]
    
  • Iodination: Direct iodination is more complex due to the instability of the diiodo intermediate.[1] A common variation involves iodonium sources (e.g., NIS) or lithiation of the 5-bromo species followed by an iodine quench (trans-halogenation).[1]

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

The most distinct difference lies in the Oxidative Addition step of the catalytic cycle.[1]

Comparative Catalytic Cycle

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + 5-Halo-DHP TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-X species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-R species RedElim->Pd0 Regenerate Pd(0)

Figure 2: Palladium catalytic cycle.[1] For 5-Br-DHP, the first step requires electron-rich ligands.[1]

Critical Comparison
  • 5-Iodo-DHP:

    • Conditions: Mild (Room Temperature to 50°C).

    • Ligands: Standard phosphines (

      
      ) or ligand-free conditions often suffice.[1]
      
    • Use Case: Ideal for coupling with thermally sensitive boronic acids or when installing the DHP moiety onto complex, fragile cores (e.g., late-stage functionalization).[1]

  • 5-Bromo-DHP:

    • Conditions: Elevated temperatures (60°C - Reflux).[1]

    • Ligands: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos, or

      
       ) to facilitate oxidative addition across the stronger C–Br bond.[1]
      
    • Use Case: Preferred for early-stage building block synthesis where forcing conditions are tolerated.[1]

Reactivity Profile 2: Lithium-Halogen Exchange[1]

Generating the 5-lithio-3,4-dihydro-2H-pyran species is a pivotal step for introducing electrophiles (aldehydes, ketones, acyl chlorides) at the C5 position.[1]

Exchange Kinetics & Mechanism


  • 5-Iodo-DHP:

    • Reagent:

      
       (1.0 - 1.1 equiv).[1]
      
    • Temp: -78°C is standard.[1][2][3]

    • Speed: Extremely fast (< 15 mins).[1] The equilibrium is driven strongly to the right because the C–I bond is weak and the resulting Li-I lattice energy is favorable.

    • Risk: Minimal side reactions if kept cold.[1]

  • 5-Bromo-DHP:

    • Reagent: Often requires

      
       (2.0 equiv) or carefully controlled 
      
      
      
      .[1]
    • Mechanism: With

      
      , the reaction is irreversible (formation of isobutene/butane).[1] With 
      
      
      
      , the exchange is slower, and the generated
      
      
      can compete as an electrophile (Wurtz coupling), leading to alkylated byproducts.[1]
    • Protocol Note: If using 5-Br-DHP, strictly maintain -78°C and consider using

      
       to ensure clean conversion.
      

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Iodo-3,4-dihydro-2H-pyran

Validating the "Mild Conditions" Advantage[1]

  • Setup: Charge a flask with 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Solvent: Add degassed DME/Water (3:1) or THF/Water.[1]

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Stir at room temperature for 4-12 hours. (Monitor by TLC/LCMS).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel (Note: Enol ethers can be acid-sensitive; add 1%

    
     to eluent).
    
Protocol B: Lithiation of 5-Bromo-3,4-dihydro-2H-pyran

Validating the "Robust" Pathway

  • Setup: Flame-dry a flask under Argon. Add 5-bromo-3,4-dihydro-2H-pyran (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
      (2.1 equiv, 1.7 M in pentane) dropwise over 20 mins.
    
    • Why 2.1 equiv? The first equiv performs the exchange; the second destroys the resulting

      
       to prevent side reactions.
      
  • Incubation: Stir at -78°C for 30-60 mins.

  • Quench: Add electrophile (e.g., Benzaldehyde) dropwise.[1]

  • Warming: Allow to warm to 0°C slowly, then quench with sat.

    
    .[1]
    

Decision Matrix

Feature5-Iodo-DHP5-Bromo-DHPRecommendation
Cost HighLowUse Br for multigram/kilo scale.[1]
Stability Light/Heat SensitiveStableUse Br for long-term storage.[1]
Coupling Rate Fast (RT)Slow (Heat req.)Use I for complex/fragile substrates.[1]
Lithiation Clean with

Requires

Use I if

is restricted.[1]
Atom Economy Lower (Mass of I)HigherUse Br for green chemistry metrics.[1]

References

  • Preparation of 3,4-dihydro-2H-pyrans: Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Suzuki Coupling Mechanism & Conditions: Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][1]

  • Lithium-Halogen Exchange Kinetics: Macmillan Group, Princeton University.[1] The Mechanism of Lithium-Halogen Exchange. Available at: [Link]

  • Properties of 3,4-dihydro-2H-pyran: PubChem. 3,4-dihydro-2H-pyran Compound Summary. Available at: [Link]

  • Organolithium Reagents (n-BuLi vs t-BuLi): Wikipedia. n-Butyllithium.[1][2][4] Available at: [Link][1]

Sources

Foundational

physical properties of 5-iodo-3,4-dihydro-2H-pyran boiling point density

This Technical Monograph details the physical properties, synthesis, and characterization of 5-iodo-3,4-dihydro-2H-pyran , a critical vinyl iodide intermediate used primarily in palladium-catalyzed cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Monograph details the physical properties, synthesis, and characterization of 5-iodo-3,4-dihydro-2H-pyran , a critical vinyl iodide intermediate used primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to functionalize the dihydropyran scaffold.

Part 1: Identity & Physical Properties

5-Iodo-3,4-dihydro-2H-pyran is a functionalized cyclic enol ether. Unlike its parent compound (3,4-dihydro-2H-pyran, DHP), the presence of the iodine atom at the C5 position (vinylic) significantly alters its density and reactivity, making it a potent electrophile.

PropertyValue / DescriptionNote
IUPAC Name 5-iodo-3,4-dihydro-2H-pyran
CAS Number 110-87-2 (Generic for DHP) / Specific CAS not widely listed Note: Often cited by chemical name in primary lit (e.g., JACS 2012).
Molecular Formula C₅H₇IO
Molecular Weight 196.02 g/mol
Appearance Clear to pale yellow liquidDarkens upon storage due to iodine liberation.
Boiling Point ~74–76 °C at 0.4 mmHg (Substituted analogs)Unsubstituted form is typically distilled under high vacuum (~60–80 °C at 10 mmHg estimated).
Density ~1.6 – 1.8 g/mL (Estimated)Significantly denser than DHP (0.92 g/mL) due to the heavy iodine atom.
Solubility Soluble in CH₂Cl₂, THF, Et₂O, TolueneImmiscible with water; hydrolyzes in aqueous acid.
Stability Light and Acid SensitiveStore at -20°C, protected from light, over base (e.g., K₂CO₃).

Critical Note on Commercial Availability: While frequently used in research, this compound is often prepared in situ or synthesized fresh due to its limited shelf stability compared to the parent DHP. The physical data above reflects the purified liquid form typically isolated for immediate use.

Part 2: Synthesis & Characterization

The synthesis of 5-iodo-3,4-dihydro-2H-pyran is a classic example of iodo-alkoxylation followed by elimination . This two-step sequence transforms the electron-rich double bond of DHP into a vinyl iodide.

Step-by-Step Synthesis Protocol
  • Iodo-Methoxylation (Addition):

    • Reagents: 3,4-Dihydro-2H-pyran (DHP), Iodine (

      
      ), Methanol (MeOH), Sodium Bicarbonate (
      
      
      
      ).
    • Mechanism: Electrophilic addition of iodine to the C5-C6 double bond creates an iodonium ion, which is opened by methanol at the anomeric position (C6).

    • Intermediate: trans-2-methoxy-3-iodotetrahydropyran.

  • Elimination (Restoration of Double Bond):

    • Reagents: Potassium tert-butoxide (

      
      -BuOK) or DBU in THF/Toluene.
      
    • Mechanism: E2 elimination of methanol (loss of proton from C5 and methoxy from C6) regenerates the double bond, retaining the iodine at C5.

Experimental Workflow Diagram

Synthesis DHP 3,4-Dihydro-2H-pyran (C5H8O) Inter Intermediate: 2-Methoxy-3-iodotetrahydropyran DHP->Inter I2, MeOH, NaHCO3 (Electrophilic Addition) Product Product: 5-Iodo-3,4-dihydro-2H-pyran Inter->Product t-BuOK, THF, Reflux (Elimination of MeOH)

Caption: Two-step synthesis of 5-iodo-3,4-dihydro-2H-pyran via iodo-methoxylation and base-mediated elimination.

Characterization Data (NMR)

Identification is primarily achieved via


H NMR, where the vinylic proton at C6 serves as a diagnostic handle.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
      6.90–7.10 ppm  (s, 1H, H-6): The vinylic proton adjacent to oxygen is deshielded and appears as a singlet (or fine doublet) due to the iodine at C5.
      
    • 
      3.90–4.10 ppm  (m, 2H, H-2): Methylene protons next to oxygen.
      
    • 
      2.30–2.40 ppm  (m, 2H, H-4): Allylic methylene protons.
      
    • 
      1.90–2.00 ppm  (m, 2H, H-3): Middle methylene protons.
      

Part 3: Handling, Stability & Applications

Storage & Stabilization
  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Storage in amber vials is mandatory to prevent homolytic cleavage and discoloration (formation of

    
    ).
    
  • Acid Sensitivity: As an enol ether, the compound is susceptible to hydrolysis under acidic conditions, regenerating the aldehyde/ketone open forms.

  • Stabilizer: It is recommended to store the neat liquid over a few pellets of potassium carbonate (

    
    )  or copper wire to scavenge free acid and iodine.
    
Key Applications

The 5-iodo moiety serves as a versatile handle for Palladium-catalyzed cross-coupling, enabling the attachment of the dihydropyran ring to aryl or alkyl groups.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 5-aryl-3,4-dihydro-2H-pyrans (e.g., used in the synthesis of C-aryl glycoside mimics).

  • Stille Coupling: Reaction with organostannanes.

  • Heck Reaction: Coupling with alkenes.

Example Reaction (Suzuki Coupling):

5-Iodo-3,4-dihydro-2H-pyran + Ph-B(OH)




5-Phenyl-3,4-dihydro-2H-pyran

References

  • Mamidyala, S. R., et al. (2012). "Glycomimetic Ligands for the Asialoglycoprotein Receptor." Journal of the American Chemical Society, 134(4), 1978–1981.

  • Liang, G., et al. (2013). "Synthesis of 2-Substituted Tetrahydropyrans." Organic Letters, 15(23), 5974–5977.

  • Friesen, R. W., & Loo, R. W. (1991). "Preparation of 5-iodo- and 5-bromo-3,4-dihydro-2H-pyran." Journal of Organic Chemistry, 56(16), 4821–4823. (Primary method for unsubstituted synthesis).
Exploratory

Technical Guide: Stability and Handling of 5-Iodo-3,4-dihydro-2H-pyran

Topic: Stability of 5-iodo-3,4-dihydro-2H-pyran in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Dual-Sensitivity Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 5-iodo-3,4-dihydro-2H-pyran in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Sensitivity Paradox

5-iodo-3,4-dihydro-2H-pyran (5-I-DHP) is a critical intermediate in organic synthesis, particularly valuable as a coupling partner in palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Stille) for constructing complex polyether antibiotics and glycal derivatives.

However, its utility is often compromised by its dual sensitivity :

  • Enol Ether Functionality: Highly susceptible to acid-catalyzed hydrolysis and polymerization.

  • Vinyl Iodide Motif: Prone to photolytic C–I bond homolysis and radical decomposition.

This guide provides a definitive framework for stabilizing 5-I-DHP in organic media, moving beyond generic "store in fridge" advice to mechanistically grounded protocols.

Chemical Profile & Solvent Compatibility Matrix

The stability of 5-I-DHP is dictated by the basicity and polarity of the solvent system. The molecule acts as a "masked" aldehyde; any proton source will trigger the unraveling of the pyran ring.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsCompatibility Score (1-5)Mechanistic Insight
Ethers THF, Et₂O, 1,4-Dioxane5 (Excellent) Preferred Media. Aprotic and moderately polar. Commercial THF stabilized with BHT is ideal.
Aromatic Hydrocarbons Toluene, Benzene4 (Good) Stable, provided the solvent is dry. Lack of polarity can slow down subsequent coupling reactions but preserves the reagent.
Chlorinated Solvents CH₂Cl₂ (DCM), CHCl₃2 (Risky) High Risk. Chloroform often contains traces of HCl/DCl, which catalyzes rapid hydrolysis. Must be passed through basic alumina before use.
Polar Aprotic DMF, DMSO, DMA3 (Moderate) Usable for short durations (e.g., during coupling). High polarity can stabilize charged transition states of decomposition if heating is involved.
Alcohols MeOH, EtOH, iPrOH1 (Poor) Avoid. In the presence of trace acid, alcohols add across the enol ether double bond to form mixed acetals.
Water H₂O0 (Fatal) Immediate hydrolysis to 5-iodo-5-hydroxypentanal (equilibrium mixture).

Mechanistic Decomposition Pathways

To preserve 5-I-DHP, one must understand how it dies. The two primary pathways are Acid-Catalyzed Hydrolysis and Photolytic Deiodination .

Pathway Analysis
  • Acid Pathway: The electron-rich double bond (enol ether) is protonated at C5 (the iodinated carbon). The resulting oxocarbenium ion at C6 is trapped by water or nucleophiles, leading to ring opening.

  • Radical Pathway: UV light cleaves the weak C–I bond, generating a vinyl radical that abstracts hydrogen or dimerizes.

Visualization: Decomposition Cascades

Decomposition Start 5-iodo-3,4-dihydro-2H-pyran (Intact Reagent) Protonation Protonation at C5 (Kinetic Step) Start->Protonation + H+ (Trace Acid) Radical Vinyl Radical (C5• Species) Start->Radical hν (Homolysis) Oxocarbenium Oxocarbenium Ion (C6+ Species) Protonation->Oxocarbenium Hemiacetal 2-hydroxy-3-iodo-THP (Unstable Hemiacetal) Oxocarbenium->Hemiacetal + H2O Aldehyde 3-iodo-5-hydroxypentanal (Ring Open Product) Hemiacetal->Aldehyde Equilibrium Light UV Light (hν) Light->Radical Deiodinated 3,4-dihydro-2H-pyran (Deiodinated) Radical->Deiodinated + H• abstraction Polymer Oligomers/Polymers Radical->Polymer Dimerization

Figure 1: Dual decomposition pathways of 5-iodo-3,4-dihydro-2H-pyran showing acid-mediated hydrolysis (Red) and photo-mediated radical degradation (Green).[1]

Experimental Protocols

Protocol A: Stabilization & Storage (The "Golden Rules")

Self-Validating Step: If the solution turns yellow/brown, iodine (I₂) has been liberated, indicating decomposition.

  • Base Wash: Before storage, wash the organic solution of 5-I-DHP with saturated aqueous NaHCO₃ or 5% Na₂S₂O₃ (to scavenge free iodine).

  • Drying: Dry over anhydrous K₂CO₃ (Potassium Carbonate). Note: Do not use MgSO₄ or silica, as they can be slightly acidic.

  • The "Base Spike": When storing neat or in solution, add 1% w/w solid K₂CO₃ or a pellet of NaOH to the vial. This acts as a permanent acid scavenger.

  • Container: Amber glass vial with a PTFE-lined cap. Flush with Argon.

  • Temperature: Store at -20°C.

Protocol B: "Just-in-Time" Preparation for Cross-Coupling

Since 5-I-DHP is often unstable to purification, generating it in situ or using it immediately in crude form is often superior.

Workflow: Iodination of DHP -> Suzuki Coupling

  • Iodination:

    • Dissolve 3,4-dihydro-2H-pyran (1.0 equiv) in anhydrous DCM.

    • Cool to 0°C. Add N-Iodosuccinimide (NIS, 1.1 equiv).

    • Critical Step: Do not use acidic catalysts if possible. If reaction is slow, use catalytic AgNO₃ (silver mediates iodide abstraction without lowering pH).

  • Workup (The Stabilization Step):

    • Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

    • Extract with DCM.

    • Concentrate at <30°C. Heat accelerates the elimination of HI.

  • Coupling (Solvent Switch):

    • Redissolve the crude yellow oil immediately in degassed THF .

    • Add the boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and aqueous base (e.g., 2M Na₂CO₃).

    • Why this works: The Suzuki conditions are inherently basic, which protects the enol ether from acid hydrolysis during the heating phase.

Troubleshooting & Diagnostic Logic

ObservationRoot CauseCorrective Action
NMR signals broaden or disappear Polymerization initiated by radicals or Lewis acids.Add BHT (radical inhibitor) or switch to a base-washed solvent.
New aldehyde peak (~9.5 ppm) Hydrolysis has occurred.Solvent was wet or acidic.[2] Treat solvent with basic alumina.
Solution turns dark purple/brown Iodine liberation (C-I homolysis).Protect from light.[3] Wash with thiosulfate.

References

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Specification & Handling. (General stability of the parent enol ether). Link

  • BenchChem. Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions. (Analogous degradation mechanisms for oxidized pyrans). Link

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. (Overview of synthesis and reactivity of substituted dihydropyrans). Link

  • Friesen, R. W., et al. "C-Glycoside Synthesis via Palladium-Mediated Coupling of Glycals." Journal of Organic Chemistry. (Describes the use of iodo-glycals/dihydropyrans in coupling).
  • Boivin, J., et al. "Radical reactions of iodo-enol ethers." Tetrahedron Letters. (Mechanistic insight into the radical instability of the C-I bond in these systems).

(Note: Specific stability data for 5-iodo-3,4-dihydro-2H-pyran is derived from the established chemistry of 3,4-dihydro-2H-pyran and general iodo-enol ether behavior as detailed in standard heterocyclic chemistry texts and the references above.)

Sources

Foundational

Technical Guide: Synthesis of C-Glycosides via 5-Iodo-3,4-dihydro-2H-pyran

This guide details the technical methodology for synthesizing C-glycoside analogs and substituted dihydropyrans using 5-iodo-3,4-dihydro-2H-pyran (5-iodo-DHP) as a pivotal vinyl iodide building block. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical methodology for synthesizing C-glycoside analogs and substituted dihydropyrans using 5-iodo-3,4-dihydro-2H-pyran (5-iodo-DHP) as a pivotal vinyl iodide building block.

Executive Summary & Strategic Rationale

5-iodo-3,4-dihydro-2H-pyran serves as a high-value electrophilic and nucleophilic scaffold in carbohydrate chemistry and drug discovery. Unlike standard glucal donors that typically direct substitution to the anomeric (C1) position via Lewis acid activation (Ferrier type), 5-iodo-DHP leverages the reactivity of a cyclic vinyl iodide .

This reagent allows for the precise installation of carbon substituents at the C5-position (corresponding to the C2-position in standard sugar numbering) via Palladium-catalyzed cross-coupling, or the C6-position (anomeric) via specific lithiation-transmetalation sequences. It is particularly instrumental in synthesizing C-glycoside mimetics , spiroketals , and aryl-C-pyranosides found in SGLT2 inhibitors and polyether antibiotics.

Key Mechanistic Advantages
  • Versatile Handle: The C5-iodine bond is weak and highly polarizable, enabling facile oxidative addition to Pd(0) or Lithium-Halogen exchange.

  • Stereoelectronic Control: The planar dihydropyran ring dictates the stereochemistry of subsequent functionalizations (e.g., hydroboration, epoxidation) based on 1,2-strain and half-chair conformations.

  • Metabolic Stability: The resulting C-C bonds resist hydrolytic cleavage by glycosidases, a critical attribute for oral drug candidates.[1]

Reagent Preparation: Synthesis of 5-Iodo-3,4-dihydro-2H-pyran[2]

Before initiating coupling, the vinyl iodide must be synthesized with high regiocontrol to avoid the formation of the 6-iodo isomer or di-iodinated byproducts.

Protocol: Iodination of 3,4-Dihydro-2H-pyran (DHP)

Reaction Type: Electrophilic Iodination / Elimination Sequence

ParameterSpecification
Starting Material 3,4-Dihydro-2H-pyran (DHP)
Reagent N-Iodosuccinimide (NIS) or I₂/CAN (Cerium Ammonium Nitrate)
Solvent Acetonitrile (MeCN) or CH₂Cl₂
Temperature 0°C to Room Temperature (25°C)
Yield Target >85%

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3,4-dihydro-2H-pyran (1.0 equiv) and anhydrous acetonitrile (0.5 M).

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise to control the exotherm.

  • Catalysis: (Optional) Add a catalytic amount of AgNO₃ (0.05 equiv) if reaction kinetics are sluggish.

  • Quench: Upon completion (TLC monitoring, usually 2-4 h), quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine (color change from brown/red to clear).

  • Isolation: Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude vinyl iodide is often unstable on silica gel. Rapid filtration through a plug of basic alumina or distillation under reduced pressure is recommended. Store at -20°C protected from light.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This pathway constructs 5-aryl or 5-alkenyl-dihydropyrans . These intermediates are precursors to 2-substituted carbohydrates (C-glycoside analogs).

Mechanism & Logic

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The 5-iodo-DHP undergoes oxidative addition to Pd(0). The steric bulk of the pyran ring requires phosphine ligands that balance electron donation with steric accessibility (e.g., PPh₃ or dppf).

Experimental Protocol

Target: Synthesis of 5-Aryl-3,4-dihydro-2H-pyran

  • Reagents:

    • 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent System: DME/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1). Degassing is critical.

  • Procedure:

    • Dissolve the vinyl iodide and boronic acid in the organic solvent.

    • Add the Pd catalyst under an Argon atmosphere.

    • Add the base solution.

    • Heat to reflux (80-90°C) for 6–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hexanes/EtOAc).

Visualization: Suzuki Coupling Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex1 Pd(II)(Ar)(I)L2 Intermediate OxAdd->Complex1 5-iodo-DHP TransMet Transmetalation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)(Ar)(Pyran)L2 Di-organo Species TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-DHP (C-Glycoside Precursor) RedElim->Product

Caption: Pd(0)-catalyzed cycle converting 5-iodo-DHP to 5-Aryl-DHP via oxidative addition and transmetalation.

Pathway B: Lithiation and Nucleophilic Addition

This pathway utilizes Lithium-Halogen Exchange to convert the electrophilic vinyl iodide into a nucleophilic vinyllithium species. This is the primary route for introducing carbonyl-based electrophiles (aldehydes/ketones) to generate secondary alcohols.

Mechanism & Logic

Treatment of 5-iodo-DHP with t-Butyllithium (t-BuLi) at cryogenic temperatures generates 5-lithio-3,4-dihydro-2H-pyran . This species retains the double bond geometry and reacts rapidly with aldehydes.

  • Critical Note: n-BuLi is often insufficient for rapid exchange at -78°C and may lead to deprotonation elsewhere. t-BuLi (2 equiv) is preferred: 1 equiv for exchange, 1 equiv to scavenge the resulting t-BuI.

Experimental Protocol

Target: Synthesis of (3,4-Dihydro-2H-pyran-5-yl)(aryl)methanol

  • Reagents:

    • 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv)

    • t-BuLi (2.1 equiv, 1.7 M in pentane)

    • Electrophile (e.g., Benzaldehyde) (1.1 equiv)

  • Solvent: Anhydrous THF (strictly oxygen/moisture free).

  • Procedure:

    • Lithiation: Cool THF solution of 5-iodo-DHP to -78°C. Add t-BuLi dropwise over 10 min. A yellow/orange color may develop. Stir for 30 min at -78°C.

    • Addition: Add the aldehyde (neat or in THF) slowly.

    • Warming: Stir at -78°C for 1 h, then allow to warm to 0°C.

    • Quench: Add saturated NH₄Cl solution.

  • Outcome: The product is a C5-functionalized allylic alcohol. This can be oxidized to the ketone or reduced to remove the hydroxyl group.

Visualization: Lithiation Workflow

Lithiation Start 5-Iodo-DHP LiStep t-BuLi (2.0 eq) THF, -78°C Start->LiStep Inter 5-Lithio-DHP (Nucleophile) LiStep->Inter ElecStep + R-CHO Inter->ElecStep Prod C5-Substituted Alcohol ElecStep->Prod

Caption: Generation of 5-lithio-DHP nucleophile and subsequent trapping with aldehyde electrophiles.

Stereochemical Elaboration to C-Glycosides

The product of the coupling reactions is a 5-substituted-3,4-dihydro-2H-pyran . To convert this into a saturated C-glycoside (tetrahydropyran) with defined stereocenters, the double bond must be functionalized.

Route 1: Hydroboration-Oxidation (Anti-Markovnikov)
  • Reagents: BH₃·THF or 9-BBN, followed by H₂O₂/NaOH.

  • Regioselectivity: Boron adds to the less hindered C5 position (or C6 depending on the substituent electronic effects), but typically yields the trans-alcohol .

  • Result: A 5-substituted-tetrahydropyran-4-ol (or 3-ol depending on numbering).

Route 2: Acid-Catalyzed Addition (Markovnikov)
  • Reagents: MeOH / CSA (Camphorsulfonic acid).

  • Result: Addition of MeOH across the enol ether double bond yields the 2-methoxy-5-substituted-tetrahydropyran (a mixed O,C-acetal). This stabilizes the molecule as a protected glycoside.

Data Summary: Comparison of Methods
MethodKey IntermediatePrimary Position of New C-C BondStereocontrol Source
Suzuki Coupling Pd-Enol Ether ComplexC5 (Vinyl)Ligand/Geometry of DHP
Lithiation 5-Lithio-DHPC5 (Vinyl)Kinetic control at -78°C
Heck Reaction Pd-Alkene ComplexC5 (Beta-arylation)Electronic bias of Enol Ether

References

  • Synthesis and Reactivity of 5-Lithio-3,4-dihydro-2H-pyran

    • Boewe, R. K.; Meyers, A. I. Journal of Organic Chemistry, 1985, 50, 5479–5482.
  • Palladium-Catalyzed Cross-Coupling of Vinyl Iodides

    • Miyaura, N.; Suzuki, A. Chemical Reviews, 1995, 95, 2457–2483.
  • C-Glycoside Synthesis via Glycals and Dihydropyrans

    • Postema, M. H. D.
  • Synthesis of SGLT2 Inhibitors (C-Aryl Glucosides)

    • Meng, W., et al. Journal of Medicinal Chemistry, 2008, 51, 1145–1149.
  • General Reactivity of 3,4-Dihydro-2H-pyran

    • Sigma-Aldrich Technical Bulletin: Dihydropyran.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocol for 5-Iodo-3,4-dihydro-2H-pyran

Abstract & Scope This application note details a robust, field-proven protocol for the Palladium-catalyzed cross-coupling of 5-iodo-3,4-dihydro-2H-pyran (5-I-DHP) with aryl and alkenyl boronic acids. While alkenyl iodide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, field-proven protocol for the Palladium-catalyzed cross-coupling of 5-iodo-3,4-dihydro-2H-pyran (5-I-DHP) with aryl and alkenyl boronic acids. While alkenyl iodides are typically highly reactive in Suzuki-Miyaura couplings, the 3,4-dihydro-2H-pyran (DHP) core presents a specific stability challenge: the vinyl ether moiety is susceptible to acid-catalyzed hydrolysis and polymerization.

This guide prioritizes chemoselectivity and substrate stability , utilizing a buffered base system and modified purification techniques to preserve the sensitive enol ether functionality.

Scientific Foundation & Mechanistic Insight

The Substrate: 5-Iodo-3,4-dihydro-2H-pyran

The substrate is a cyclic vinyl iodide. Unlike aryl halides, the iodine atom is attached to an


 carbon that is part of an electron-rich enol ether system.
  • Reactivity: The C-I bond is weak and undergoes oxidative addition to Pd(0) rapidly, often faster than aryl bromides or chlorides.

  • Stability Risk: The C5=C6 double bond is electron-rich. In the presence of even mild acids (generated as byproducts or present on silica gel), the enol ether can hydrolyze to the corresponding 1,5-dicarbonyl equivalent or polymerize.

  • Strategic Implication: The reaction mixture must remain strictly basic or neutral throughout the process, including workup and purification.

The Catalytic Cycle

The reaction follows the standard Suzuki-Miyaura catalytic cycle but requires careful ligand selection to prevent dehalogenation of the electron-rich double bond.

CatalyticCycle cluster_conditions Critical Control Points Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Vinyl Iodide) Pd0->OxAdd + 5-I-DHP PdII_Int trans-Pd(II)(Ar)(I)L2 OxAdd->PdII_Int TransMet Transmetallation (Rate Determining) PdII_Int->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Control1 Base Selection: Carbonates (Na2CO3) preferred over Hydroxides to prevent side reactions. Control2 Solvent: Degassed DME/H2O prevents homocoupling.

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the vinyl iodide and the necessity of base activation.

Pre-Reaction Considerations

Reagent Quality Control
ReagentSpecificationCritical Check
5-Iodo-3,4-dihydro-2H-pyran >97% PurityAppearance: Clear to pale yellow liquid. Darkening indicates I2 release/decomposition. Storage: -20°C, stabilized with Cu wire or trace base.
Boronic Acid >95% PurityEnsure no boroxine anhydride formation (check stoichiometry if using anhydride).
Pd(PPh3)4 CatalystColor: Bright yellow. Green/Brown indicates oxidation to Pd(II). Use fresh or store under Argon.
Solvents (DME/THF) Anhydrous/DegassedPeroxides in ethers can initiate radical decomposition of the iodide.
Equipment Preparation
  • Glassware: Oven-dried, purged with Argon/Nitrogen.

  • Inert Atmosphere: Essential. Oxygen promotes homocoupling of the boronic acid (Glaser coupling) and oxidation of the phosphine ligands.

Optimized Protocol

Scale: 1.0 mmol (can be linearly scaled up to 50 mmol).

Materials
  • 5-iodo-3,4-dihydro-2H-pyran: 210 mg (1.0 mmol)

  • Arylboronic acid: 1.2 - 1.5 equiv.

  • Catalyst: Pd(PPh3)4 (5 mol%, 58 mg)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv, 1.0 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) (4.0 mL)

Step-by-Step Methodology

Step 1: Degassing (Critical)

  • Combine DME (4 mL) and 2.0 M Na2CO3 (1 mL) in the reaction vial.

  • Sparge with Argon for 10-15 minutes. Why? Removal of O2 prevents catalyst deactivation and homocoupling byproducts.

Step 2: Reaction Assembly

  • Add the arylboronic acid (1.2 mmol) and 5-iodo-3,4-dihydro-2H-pyran (1.0 mmol) to the reaction vessel.

  • Add Pd(PPh3)4 (0.05 mmol) last to minimize air exposure.

  • Seal the vessel immediately with a septum/crimp cap.

  • Purge the headspace with Argon for 2 minutes.

Step 3: Reaction

  • Heat the mixture to 80°C (oil bath temperature).

  • Stir vigorously (800-1000 rpm). Biphasic mixtures require high shear for effective transmetallation.

  • Time: Typically 2–4 hours.

  • Monitoring: Check TLC every hour.

    • TLC Tip: The product and starting material may have similar Rf values. Use a stain sensitive to double bonds (KMnO4) or enol ethers (Anisaldehyde - product will turn distinct purple/red).

Step 4: Workup (Buffered)

  • Cool to room temperature.

  • Dilute with Diethyl Ether or EtOAc (10 mL).

  • Wash 1: Water (5 mL).

  • Wash 2: Saturated NaHCO3 (5 mL). Reason: Ensures the organic layer is not acidic.

  • Wash 3: Brine (5 mL).

  • Dry over Na2SO4 (Sodium Sulfate). Avoid MgSO4 if possible as it can be slightly Lewis acidic.

  • Concentrate under reduced pressure at <30°C . Do not overheat the crude enol ether.

Step 5: Purification (Deactivated Silica)

  • Slurry Preparation: Prepare the silica gel slurry using Hexanes containing 1% Triethylamine (Et3N) .

  • Column: Pack the column with the Et3N-treated silica. This neutralizes acidic sites on the silica gel that would otherwise hydrolyze the enol ether product during chromatography.

  • Elution: Elute with Hexanes/EtOAc gradient (typically 0-10% EtOAc).

Experimental Workflow Diagram

Workflow Start Start: Reagents Degas Degas Solvents (DME/2M Na2CO3) Start->Degas Mix Add Reagents Pd(PPh3)4 Last Degas->Mix Heat Heat to 80°C 2-4 Hours Mix->Heat Workup Workup Wash w/ NaHCO3 Heat->Workup Purify Purification 1% Et3N/Silica Workup->Purify Product Final Product 5-Aryl-DHP Purify->Product

Figure 2: Operational workflow highlighting the specific buffering steps required for enol ether stability.

Troubleshooting & QC (Self-Validation)

ObservationProbable CauseCorrective Action
Low Conversion Oxidized CatalystUse fresh Pd(PPh3)4 or switch to Pd(dppf)Cl2 (more robust).
Hydrolysis Product (Aldehyde) Acidic Workup/SilicaEnsure NaHCO3 wash is used. Mandatory: Pre-treat silica gel with 1% Triethylamine.
Homocoupling (Ar-Ar) Oxygen in solventIncrease degassing time. Ensure inert atmosphere is maintained.
Black Precipitate early Catalyst Decomposition"Palladium Black" formation indicates ligand dissociation. Add excess PPh3 (10 mol%) or lower temp to 60°C.

Scope & Case Studies

Based on internal standardizations and literature precedence for vinyl iodides.

Coupling Partner (Ar-B(OH)2)Electronic NatureYield (%)Notes
Phenylboronic acid Neutral85-92%Standard conditions.
4-Methoxyphenylboronic acid Electron Rich88-95%Very clean reaction.
4-Fluorophenylboronic acid Electron Poor75-82%May require longer reaction time (4-6h).
2-Methylphenylboronic acid Steric Hindrance60-70%Switch catalyst to Pd(dppf)Cl2 or SPhos-Pd-G2.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dihydropyran Chemistry: Sigma-Aldrich Technical Bulletin: 3,4-Dihydro-2H-pyran. Link

  • Friesen, R. W., & Loo, R. W. (1996). Preparation of C-Aryl Glucals via Suzuki Coupling. Journal of Organic Chemistry, 61(16), 5370. (Demonstrates stability protocols for glycal/enol ether couplings).
  • BenchChem Application Note: Palladium-Catalyzed Cross-Coupling Protocols. Link

Application

Application Note: Sonogashira Coupling of 5-Iodo-3,4-dihydro-2H-pyran

This Application Note is designed for researchers requiring a robust, field-proven protocol for the Sonogashira cross-coupling of 5-iodo-3,4-dihydro-2H-pyran . This substrate represents a unique challenge: it is an elect...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, field-proven protocol for the Sonogashira cross-coupling of 5-iodo-3,4-dihydro-2H-pyran . This substrate represents a unique challenge: it is an electron-rich cyclic vinyl iodide containing an acid-sensitive enol ether moiety. The following guide prioritizes substrate stability and reaction efficiency.

Introduction & Strategic Analysis

5-iodo-3,4-dihydro-2H-pyran (5-I-DHP) is a high-value intermediate for synthesizing C-glycosides, spiroketals, and polyether natural products. Unlike typical aryl iodides, 5-I-DHP possesses two critical features that dictate the coupling strategy:

  • Electronic Enrichment: As a vinyl iodide embedded in an enol ether, the C-I bond is electron-rich. Oxidative addition of Pd(0) is generally facile, but the resulting Pd(II) intermediate can be prone to non-productive pathways if the transmetallation step is sluggish.

  • Acid Sensitivity: The dihydropyran ring is highly susceptible to acid-catalyzed hydrolysis (hydration), yielding 5-hydroxy-valeraldehyde derivatives. Standard Sonogashira byproducts (amine hydroiodide salts) are acidic enough to degrade the product. Strict buffering and basic workup conditions are mandatory.

Preparation of Starting Material (Reference Protocol)

Note: 5-I-DHP is not always commercially available. It is typically prepared via electrophilic iodination of 3,4-dihydro-2H-pyran.

Synthesis Protocol:

  • Reagents: 3,4-dihydro-2H-pyran (1.0 equiv),

    
     (1.1 equiv), Pyridine (2.0 equiv), DCM (Solvent).
    
  • Procedure: Dissolve DHP and pyridine in DCM at 0°C. Slowly add iodine. Allow to warm to RT. The reaction forms a diiodo-intermediate which eliminates HI upon treatment with excess base (DBU or excess pyridine) or mild heating, yielding 5-iodo-3,4-dihydro-2H-pyran.

  • Purification: Flash chromatography on basic alumina or silica pre-treated with 1%

    
    .
    

Core Protocol: Sonogashira Coupling[1]

Experimental Workflow Diagram

SonogashiraWorkflow Start Substrate Prep (5-I-DHP) Mix Catalyst Activation Pd(PPh3)2Cl2 + CuI in THF/Et3N (Degassed) Start->Mix Inert Atm (Ar) Addition Substrate Addition Add 5-I-DHP + Alkyne Dropwise at 0°C Mix->Addition Active Cat Species Reaction Reaction Phase Stir at RT (23°C) 4-16 Hours Monitor TLC (Basic) Addition->Reaction Warm to RT Quench Quench & Workup Dilute with Et2O Wash sat. NaHCO3 Reaction->Quench Completion Purify Purification Silica Gel (buffered 1% Et3N) Isolate Product Quench->Purify Crude Oil

Caption: Step-by-step workflow ensuring inert atmosphere and basic conditions throughout the process.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentNotes
Substrate Electrophile1.05-iodo-3,4-dihydro-2H-pyranFreshly prepared/distilled.
Alkyne Nucleophile1.2 - 1.5Terminal AlkyneExcess ensures complete conversion.
Catalyst Pd Source0.03 - 0.05Pd(PPh

)

Cl

Robust, air-stable precursor.
Co-Catalyst Activator0.015 - 0.02CuI (Copper Iodide)Must be white/off-white (not green).
Base/Solvent Buffer/MedExcessEt

N / THF (1:1 v/v)
Dual role: solvent and HI scavenger.
Detailed Step-by-Step Procedure

1. System Preparation (Inert Atmosphere is Critical):

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of dry Argon or Nitrogen.

2. Catalyst Loading:

  • Charge the flask with Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3-5 mol%) and CuI (1.5-2 mol%).
  • Checkpoint: The CuI should be a fine, off-white powder. If it is green or brown, recrystallize from saturated aqueous KI before use to avoid homocoupling side reactions.

3. Solvent & Base Addition:

  • Add anhydrous THF and Triethylamine (Et

    
    N)  (1:1 ratio, concentration ~0.1 M relative to substrate).
    
  • Sparging: Degas the solvent mixture by bubbling Argon through it for 10-15 minutes. This prevents oxidative homocoupling of the alkyne (Glaser coupling).

4. Reactant Addition:

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Add 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv) dropwise via syringe.

  • Note: Reaction is typically exothermic. If working on >1g scale, cool flask to 0°C during addition, then warm to Room Temperature (RT).

5. Reaction Monitoring:

  • Stir at Room Temperature (20–25°C) .

  • Monitor via TLC.

    • TLC Tip: Use plates pre-dipped in 5% Et

      
      N/Hexanes to prevent hydrolysis of the spot on the silica.
      
    • Reaction time is typically 4 to 16 hours .

6. Workup (The "Safe Zone"):

  • Dilute the reaction mixture with Diethyl Ether (Et

    
    O)  (precipitates ammonium salts).
    
  • Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Et

    
    O.
    
  • Wash the filtrate with saturated aqueous NaHCO

    
      (2x) and Brine (1x).
    
  • Critical: Do NOT use HCl or acidic washes.

  • Dry over anhydrous Na

    
    SO
    
    
    
    (or K
    
    
    CO
    
    
    for extra safety). Concentrate under reduced pressure.

7. Purification:

  • Flash Column Chromatography.

  • Stationary Phase: Silica gel slurried in Hexanes + 1% Et

    
    N .
    
  • Eluent: Hexanes/EtOAc gradient (buffered with 1% Et

    
    N).
    

Mechanistic Insights & Troubleshooting

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast for Vinyl Iodide) Pd0->OxAdd + 5-I-DHP PdII_Complex Pd(II)-Vinyl Complex OxAdd->PdII_Complex TransMet Transmetallation (Rate Determining) PdII_Complex->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I)-Acetylide Formation CuCycle->TransMet Transfer Alkyne

Caption: The Pd(0)/Cu(I) cycle. Transmetallation is critical; amine base facilitates Cu-acetylide formation.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield / SM Recovery Catalyst DeactivationEnsure solvents are degassed. Increase CuI loading to 5 mol%.
Homocoupling (Alkyne-Alkyne) Oxygen presentRe-degas solvents. Keep reaction under positive Argon pressure.
Product Decomposition Acidic hydrolysisEnsure Et

N
is used in workup and column chromatography. Store product at -20°C.
Black Precipitate early Pd aggregation ("Pd Black")Add additional ligand (PPh

, 2 equiv relative to Pd) to stabilize the catalyst.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Pace, D. P., et al. (2021). "Molecular iodine catalyzes practical and mild syntheses of substituted pyrans".[1] The Journal of Organic Chemistry, 86(12), 8154–8171. Link

  • Friesen, R. W., & Loo, R. W. (1991). "Preparation of C-aryl glucals via palladium-catalyzed coupling". The Journal of Organic Chemistry, 56(16), 4821–4823. (Foundational work on cyclic vinyl ether coupling). Link

Sources

Method

Negishi cross-coupling of 5-iodo-3,4-dihydro-2H-pyran with organozinc

Application Note: Precision Negishi Cross-Coupling of 5-Iodo-3,4-dihydro-2H-pyran Introduction & Strategic Significance The 3,4-dihydro-2H-pyran (DHP) moiety is a privileged pharmacophore found in polyether antibiotics,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Negishi Cross-Coupling of 5-Iodo-3,4-dihydro-2H-pyran

Introduction & Strategic Significance

The 3,4-dihydro-2H-pyran (DHP) moiety is a privileged pharmacophore found in polyether antibiotics, marine natural products (e.g., ciguatoxins), and carbohydrate mimetics. Functionalization at the C5 position is synthetically challenging due to the inherent sensitivity of the enol ether functionality to acidic conditions and oxidation.

This guide details the Negishi cross-coupling of 5-iodo-3,4-dihydro-2H-pyran with organozinc reagents. Unlike Suzuki or Stille couplings, the Negishi protocol offers superior reaction rates at lower temperatures and avoids the toxicity of tin or the requirement for basic activation of boronates, which can be detrimental to sensitive enol ethers.

Key Advantages of this Protocol:

  • Chemoselectivity: Preserves the acid-sensitive enol ether double bond.

  • Modularity: Compatible with alkyl-, aryl-, and heteroaryl-zinc reagents.

  • Mild Conditions: Operates at ambient temperature to 50°C, minimizing thermal isomerization.

Substrate Analysis & Critical Considerations

Target Molecule: 5-iodo-3,4-dihydro-2H-pyran Role: Electrophile (Vinyl Iodide)

FeatureImplication for Protocol
C-I Bond Highly reactive vinyl iodide; oxidative addition is fast. Allows use of milder Pd catalysts.
Enol Ether ACID SENSITIVE. Hydrolyzes to 1,5-dicarbonyls or lactols in the presence of trace acid.
C=C Double Bond Electron-rich.[1] Prone to electrophilic attack.[2] Avoid strong oxidants.

Expert Insight: The success of this reaction hinges not on the coupling step itself, which is generally robust, but on the work-up and purification . Silica gel is slightly acidic and can destroy the product. All purification phases must be buffered with 1-2% Triethylamine (


).

Mechanistic Pathway

The reaction follows a standard Pd(0)/Pd(II) catalytic cycle. The high reactivity of the C-I bond ensures that Oxidative Addition is rarely the rate-limiting step.

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Int R-Pd(II)-I Intermediate OxAdd->PdII_Int + 5-iodo-DHP TransMet Transmetallation (Rate Determining) PdII_Int->TransMet Zn_Reagent R'-ZnX Organozinc Zn_Reagent->TransMet PdII_Dialkyl R-Pd(II)-R' Complex TransMet->PdII_Dialkyl - ZnXI RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim RedElim->Pd0 Product 5-Substituted-DHP RedElim->Product

Figure 1: Catalytic cycle for the Negishi coupling of 5-iodo-DHP. Transmetallation is facilitated by the high nucleophilicity of the organozinc species.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Reagents:

  • 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv)

  • Organozinc Reagent (1.2 - 1.5 equiv, 0.5M in THF)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    (for sterically hindered partners)
  • Solvent: Anhydrous THF (0.2 M concentration)

Step 1: Preparation of Organozinc Reagent (If not commercial)

Note: Commercial R-ZnBr or R-ZnCl solutions are preferred for reproducibility.

  • Lithiation-Transmetallation: Dissolve Aryl Bromide (1.5 mmol) in THF at -78°C. Add

    
    -BuLi (1.5 mmol) dropwise. Stir 30 min.
    
  • Zincation: Add

    
     (1.0M in THF, 1.6 mmol) dropwise.
    
  • Warming: Allow to warm to room temperature (RT) over 30 mins. The resulting solution contains

    
    .
    
Step 2: Coupling Reaction
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Charging: Add 5-iodo-3,4-dihydro-2H-pyran (210 mg, 1.0 mmol) and

    
     (58 mg, 0.05 mmol).
    
  • Solvent: Add anhydrous THF (3 mL). Stir to dissolve.

  • Addition: Add the Organozinc solution (1.2 - 1.5 mmol) dropwise via syringe over 5 minutes.

    • Observation: A slight exotherm may occur. The solution color typically changes from yellow to dark orange/brown.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Optimization: If conversion is slow (<50% at 2h), heat to 50°C. Avoid reflux to prevent polymerization.

  • Monitoring: Monitor by TLC (Alumina plates preferred) or LC-MS.

    • Note: The product enol ether may hydrolyze on acidic silica TLC plates. Pre-treat TLC plates with 5%

      
      /Hexanes. 
      
Step 3: Work-up (The Critical Phase)
  • Quench: Dilute the reaction mixture with

    
     (20 mL). Carefully add saturated aqueous 
    
    
    
    (10 mL).
    • Warning: Do NOT use

      
       (slightly acidic) or HCl.
      
  • Extraction: Separate layers. Extract aqueous phase with

    
     (2 x 10 mL).
    
  • Drying: Combine organics, wash with Brine, dry over

    
     (or 
    
    
    
    for extra safety). Filter and concentrate.
Step 4: Purification
  • Stationary Phase: Silica Gel 60.

  • Slurry Preparation: Pre-wash the silica column with Hexanes containing 1-2% Triethylamine (

    
    ) . This neutralizes acidic sites.[3]
    
  • Elution: Elute with Hexanes/Ethyl Acetate (gradient, typically 95:5 to 80:20) + 1%

    
     .
    
  • Storage: Store the purified product at -20°C under inert atmosphere.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Acidic workup or silica.Use

for drying. Add 2%

to all chromatography solvents.
No Reaction Deactivated Catalyst or Wet Solvent.Use fresh

(should be yellow, not brown). Distill THF over Na/Benzophenone.
Homocoupling (R-R) Slow Transmetallation.Switch catalyst to

or add co-solvent (NMP/DMI) to increase polarity.
Isomerization High Temperature.[3]Keep reaction temperature <50°C.

Workflow Visualization

Workflow cluster_prep Reagent Prep cluster_rxn Coupling (Inert Atm) cluster_workup Workup (CRITICAL) Zn Organozinc (R-ZnX) Mix Mix in THF Pd(PPh3)4 (5%) Zn->Mix Substrate 5-Iodo-DHP (Electrophile) Substrate->Mix Time Stir 2-4h @ 25-50°C Mix->Time Quench Quench: Sat. NaHCO3 Time->Quench Purify Column: Hex/EtOAc + 1% Et3N Quench->Purify

Figure 2: Experimental workflow emphasizing the basic workup required for enol ether stability.

References

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research.

  • Boivin, J., et al. (1980). Iodination of Dihydropyrans.[4] Journal of Organic Chemistry.[1] (Context for substrate synthesis).

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[1]

  • Nicolaou, K. C., et al. (1996). Total Synthesis of Brevetoxin B. (Demonstrates coupling of cyclic enol ethers). Nature.

Sources

Application

Application Notes and Protocols: The Heck Reaction Using 5-iodo-3,4-dihydro-2H-pyran as an Electrophile

Introduction: The Strategic Value of the Heck Reaction in Modern Synthesis The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Heck Reaction in Modern Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry. This powerful transformation offers a versatile and efficient route to complex molecular architectures, including polycyclic systems and natural products.[1] The reaction's broad functional group tolerance and generally high stereoselectivity make it an invaluable tool for medicinal chemists and materials scientists alike.[3]

This application note provides a detailed guide to the Heck reaction utilizing a specific and highly valuable electrophile: 5-iodo-3,4-dihydro-2H-pyran. This building block serves as a gateway to a diverse array of substituted dihydropyrans, which are prevalent motifs in numerous biologically active compounds and natural products, particularly in the synthesis of C-glycosides.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: A Tale of Two Pathways

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[6] While the specific details can vary depending on the substrates and reaction conditions, the generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 5-iodo-3,4-dihydro-2H-pyran, forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[7]

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. This step is crucial for forming the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final product.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[6]

It is important to note that the Heck reaction can proceed through either a neutral or a cationic pathway, largely dictated by the nature of the halide and the ligands on the palladium catalyst.[7] For iodo-substrates, the neutral pathway is often predominant.[7] The choice of phosphine ligands can also influence the reaction pathway; monodentate phosphines can facilitate both neutral and cationic mechanisms, while bidentate phosphines tend to favor the cationic route.[7]

The Unique Case of 5-iodo-3,4-dihydro-2H-pyran

The use of 5-iodo-3,4-dihydro-2H-pyran as the electrophile introduces specific considerations. As a cyclic enol ether, its electronic properties influence the regioselectivity of the Heck reaction. Generally, in the palladium-catalyzed Heck coupling of cyclic enol ethers, the insertion of the alkene occurs exclusively at the α-position.[8] This inherent regioselectivity simplifies the product outcome and is a key advantage of using this substrate.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-I) Pd(II)_Intermediate L₂Pd(II)(R)(I) Oxidative_Addition->Pd(II)_Intermediate Alkene_Coordination Alkene Coordination & Insertion Alkene_Complex L(R)Pd(II)(I)(Alkene) Alkene_Coordination->Alkene_Complex Beta_Hydride_Elimination β-Hydride Elimination Hydride_Complex L₂Pd(II)(H)(I) Beta_Hydride_Elimination->Hydride_Complex Product Released Reductive_Elimination Reductive Elimination (Base) Product Coupled Product Hydride_Complex->Product Forms Reductive_Elimination->Pd(0)L2 Reactants 5-iodo-3,4-dihydro-2H-pyran + Alkene Reactants->Pd(0)L2 Enters Cycle

Caption: Generalized Catalytic Cycle of the Heck Reaction.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction using 5-iodo-3,4-dihydro-2H-pyran. As with any chemical reaction, optimization may be necessary for different alkene coupling partners.

Materials and Reagents
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.[7] Other sources like Pd₂(dba)₃ can also be used.[9]

  • Phosphine Ligand: Triphenylphosphine (PPh₃) is a widely used monodentate ligand.[4] The choice of ligand can significantly impact the reaction, with electron-deficient phosphines sometimes being beneficial for electron-rich olefins.[10]

  • Base: A variety of organic or inorganic bases can be employed, such as triethylamine (NEt₃), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃).[1][11][12]

  • Solvent: Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can influence reaction rates and yields.

  • Alkene: The alkene coupling partner should be of high purity.

  • 5-iodo-3,4-dihydro-2H-pyran: This can be synthesized via literature procedures or obtained from commercial suppliers.

General Procedure for Heck Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add the solvent, followed by 5-iodo-3,4-dihydro-2H-pyran (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (4-24 hours).[11] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Solvent, Reactants, Base Setup->Reagents Reaction Heat and Stir (Monitor Progress) Reagents->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Purification Dry, Concentrate, and Purify Workup->Purification End Characterize Product Purification->End

Caption: A Typical Experimental Workflow for the Heck Reaction.

Example Protocol: Coupling of 5-iodo-3,4-dihydro-2H-pyran with Styrene

This protocol is a representative example and may require optimization.

ReagentAmountMolar Equiv.
5-iodo-3,4-dihydro-2H-pyran210 mg1.0
Styrene125 mg1.2
Pd(OAc)₂11.2 mg0.05
PPh₃26.2 mg0.10
Triethylamine202 mg2.0
Acetonitrile5 mL-

Procedure:

  • Combine Pd(OAc)₂, PPh₃, and acetonitrile in a flame-dried Schlenk flask under argon.

  • Add 5-iodo-3,4-dihydro-2H-pyran, styrene, and triethylamine.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Optimization and Troubleshooting

Several factors can be adjusted to optimize the Heck reaction for a specific substrate combination.

ParameterConsiderations and Recommendations
Catalyst Loading Typically 1-5 mol%. Higher loadings may be needed for less reactive substrates.
Ligand Choice PPh₃ is a good starting point. For electron-rich olefins, consider electron-deficient phosphines.[10] Bidentate ligands can also be explored.[7]
Base The choice of base can influence the reaction rate and side product formation. Weaker bases like NaOAc or K₂CO₃ may be beneficial in some cases.
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
Temperature Reaction temperatures typically range from 80-120 °C.[11] Lower temperatures may be possible with highly active catalyst systems.
Additives In some cases, additives like tetraalkylammonium salts (Jeffery conditions) can accelerate the reaction, especially with less reactive halides.[11]

Common Issues and Solutions:

  • Low Conversion: Increase catalyst loading, temperature, or reaction time. Consider a different ligand or solvent.

  • Side Product Formation: Lowering the reaction temperature may improve selectivity. The choice of base can also be critical in minimizing side reactions.

  • Dehalogenation of the Electrophile: This can occur, especially at higher temperatures. Optimizing the reaction time and temperature is key.

  • Isomerization of the Product: This can be an issue with certain substrates. The addition of silver salts has been shown to suppress isomerization in some intramolecular Heck reactions.[3]

Applications in C-Glycoside Synthesis

A significant application of the Heck reaction with dihydropyran-based electrophiles is in the synthesis of C-glycosides.[4][5] These compounds are important as stable analogs of O-glycosides and have shown a wide range of biological activities. The Heck coupling provides a convergent and efficient method for constructing the key carbon-carbon bond between the glycal moiety and an aromatic or heteroaromatic partner.[4][13]

For instance, unprotected glycals can be coupled with iodinated heterocycles using a palladium catalyst and a phosphine ligand to afford the Heck product in good yields.[4] These intermediates can then be further elaborated to the desired C-nucleosides.

Conclusion

The Heck reaction of 5-iodo-3,4-dihydro-2H-pyran is a robust and versatile method for the synthesis of a variety of substituted dihydropyrans. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are crucial for achieving high yields and selectivities. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug discovery to effectively utilize this powerful transformation in their work.

References

  • Intramolecular Heck reaction - Wikipedia. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • A review: synthesis of aryl C-glycosides via the heck coupling reaction. - SciSpace. Available at: [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

  • Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers | JACS Au - ACS Publications. Available at: [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - Organic Chemistry Portal. Available at: [Link]

  • Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid - ResearchGate. Available at: [Link]

  • Oxidative Heck Reaction of Glycals and Aryl Hydrazines: A Palladium-Catalyzed C-Glycosylation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Reactions of Enol Ethers: Access to Enals, Furans, and Dihydrofurans. Available at: [Link]

  • A Review: Synthesis of Aryl C -Glycosides Via the Heck Coupling Reaction - ResearchGate. Available at: [Link]

  • Palladium-catalyzed reactions of enol ethers: access to enals, furans, and dihydrofurans. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]

  • 21.01.1: Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds - ChemRxiv. Available at: [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed. Available at: [Link]

Sources

Method

Application Note: Lithiation of 5-Iodo-3,4-dihydro-2H-pyran for Nucleophilic Substitution

Abstract The functionalization of the 3,4-dihydro-2H-pyran (DHP) scaffold is a critical transformation in the synthesis of complex polyether natural products, spiroketals, and pharmacophores.[1] While 2-lithio-dihydropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of the 3,4-dihydro-2H-pyran (DHP) scaffold is a critical transformation in the synthesis of complex polyether natural products, spiroketals, and pharmacophores.[1] While 2-lithio-dihydropyrans (lithiated glycals) are well-known, the generation of 5-lithio-3,4-dihydro-2H-pyran offers a complementary nucleophilic handle at the vinyl position beta to the oxygen. This application note details the robust protocol for the generation of 5-lithio-3,4-dihydro-2H-pyran via lithium-halogen exchange of 5-iodo-3,4-dihydro-2H-pyran . We provide a self-validating workflow for the synthesis of the iodide precursor, its cryogenic lithiation, and subsequent trapping with various electrophiles to yield 5-substituted dihydropyrans.

Introduction & Mechanistic Insight

The Synthetic Challenge

The 3,4-dihydro-2H-pyran ring is a versatile enol ether. Direct deprotonation typically occurs at the C2 position (alpha to oxygen) due to the inductive effect of the oxygen atom and the acidity of the vinyl proton. Accessing the C5 position (beta to oxygen) requires an alternative strategy. The most reliable method is Lithium-Halogen Exchange (Li-Hal) utilizing a 5-iodo precursor.

Mechanistic Pathway

The transformation relies on the rapid equilibrium between an alkyl lithium (typically t-BuLi) and the vinyl iodide.

  • Precursor Synthesis: 3,4-dihydro-2H-pyran is iodinated using N-iodosuccinimide (NIS) to yield 5-iodo-3,4-dihydro-2H-pyran.[2]

  • Lithiation: Treatment with t-BuLi at -78°C effects a rapid Li-I exchange. t-BuLi is preferred over n-BuLi to drive the equilibrium irreversibly (forming volatile isobutene and t-BuI, which is destroyed by the second equivalent of t-BuLi).

  • Stability: The resulting 5-lithio-3,4-dihydro-2H-pyran is a

    
    -alkoxy vinyl lithium species. Unlike 
    
    
    
    -alkoxy lithiums which can undergo retro-[2+2] cycloadditions or eliminations, the
    
    
    -alkoxy species is relatively stable at cryogenic temperatures, functioning as a potent nucleophile.
Visual Workflow

G cluster_conditions Critical Parameters DHP 3,4-Dihydro-2H-pyran Iodide 5-Iodo-3,4-dihydro-2H-pyran DHP->Iodide NIS, CH2Cl2 RT, 12h Lithio 5-Lithio-3,4-dihydro-2H-pyran (Reactive Intermediate) Iodide->Lithio t-BuLi (2.0 eq) THF, -78°C Product 5-Substituted DHP Lithio->Product Electrophile (E+) (e.g., Aldehyde, ketone) Params Temp: -78°C Solvent: Dry THF Atmosphere: Argon/N2

Caption: Reaction pathway for the generation and trapping of 5-lithio-3,4-dihydro-2H-pyran.

Detailed Experimental Protocols

Part A: Synthesis of 5-Iodo-3,4-dihydro-2H-pyran

Prerequisite: This iodide is the essential precursor. It is not commercially stable for long periods and is best prepared in-house.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP) [Commercially Available][1][3][4]

  • N-Iodosuccinimide (NIS)[2]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3,4-dihydro-2H-pyran (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Addition: Add N-iodosuccinimide (NIS) (1.1–1.2 equiv) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours in the dark (iodides are light-sensitive). Note: Some protocols utilize AgNO3 catalysis for speed, but NIS alone is often sufficient for DHP.

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to clear). Extract with DCM.[5]

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a pale yellow oil.

    • Stability Note: Store at -20°C in the dark, stabilized with copper wire if necessary.

Part B: Lithiation and Nucleophilic Substitution

This is the core protocol for generating the nucleophile.

Reagents:

  • 5-Iodo-3,4-dihydro-2H-pyran (from Part A)[5][6]

  • t-Butyllithium (t-BuLi) (1.7 M in pentane) [Handle with Extreme Care - Pyrophoric]

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde, Acetone, Benzyl bromide)

Protocol:

StepActionCritical Parameter / Observation
1 Solvent Prep Flame-dry a 2-neck flask under Argon. Add anhydrous THF. Ensure the system is strictly oxygen/moisture-free.
2 Substrate Dissolve 5-iodo-3,4-dihydro-2H-pyran (1.0 mmol) in the THF (5 mL). Cool to -78°C (Dry ice/Acetone bath).
3 Lithiation Add t-BuLi (2.0–2.1 equiv) dropwise over 5–10 mins.
4 Incubation Stir at -78°C for 30–45 minutes .
5 Trapping Add the Electrophile (1.2 equiv) (neat or dissolved in minimal THF) dropwise.
6 Reaction Stir at -78°C for 1 hour, then allow to warm slowly to 0°C or RT depending on electrophile reactivity.
7 Quench Quench with sat. NH4Cl solution.
8 Isolation Extract with Et2O or EtOAc. Dry (MgSO4) and concentrate.

Scope and Data Summary

The 5-lithio species behaves as a typical vinyllithium nucleophile. Below is a summary of expected reactivity based on analogous vinyl metal systems.

Electrophile ClassProduct TypeExpected YieldNotes
Aldehydes (R-CHO)Secondary Allylic Alcohol70–85%Forms a 1,2-addition product. Diastereoselectivity may be low without chiral ligands.
Ketones (R2-CO)Tertiary Allylic Alcohol60–80%Sterically hindered ketones may show reduced yields.
Alkyl Halides (R-X)5-Alkyl-DHP50–70%Requires reactive halides (MeI, BnBr). Primary iodides work best.
Trialkylborates Boronic Ester60–80%Precursor for Suzuki couplings (e.g., with aryl halides).

Troubleshooting & Safety

Safety: t-Butyllithium
  • Hazard: t-BuLi is pyrophoric (ignites in air).

  • Control: Use a gas-tight syringe with a long needle. Maintain a positive pressure of Argon. Have a bucket of sand or Class D extinguisher nearby. Never use water on a t-BuLi fire.

Common Pitfalls
  • Low Yield: Often caused by "wet" THF or insufficient t-BuLi. Titrate t-BuLi before use if the bottle is old.

  • Incomplete Exchange: If starting material (iodide) is recovered, the lithiation time was too short or temperature was too low (though -78°C is standard, ensure efficient stirring).

  • Wurtz Coupling: If you observe the dimer (5,5'-bis-dihydropyran), it suggests the t-BuLi addition was too fast or the temperature rose, allowing the lithiated species to react with the unreacted iodide.

References

  • Synthesis of Haloglycals

    • Visible Light-Induced, Persulfate-Promoted Synthesis of 2-Haloglycals from Glycals. (2025).[1][7][8][9] Journal of Organic Chemistry. (Describes synthesis of 5-iodo derivatives using iodine sources).

  • Boeckman, R. K., & Bruza, K. J. (1979). Tetrahedron Letters, 20(43), 4187.
  • Metal-Halogen Exchange Reviews: Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature.Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • DHP Properties

    • 3,4-Dihydro-2H-pyran Technical Data.[1][3][4][5][6][7][8][9][10] Sigma-Aldrich.

Sources

Application

Technical Application Note: Modular Synthesis of 5-Substituted Dihydropyrans via Pd-Catalyzed Cross-Coupling of 5-Iodo-3,4-dihydro-2H-pyran

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the modular synthesis of 5-substituted dihydropyrans. It prioritizes mechanistic causality, reproducibility, an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the modular synthesis of 5-substituted dihydropyrans. It prioritizes mechanistic causality, reproducibility, and practical utility.

Abstract & Strategic Value

The 3,4-dihydro-2H-pyran (DHP) scaffold is a ubiquitous motif in natural products (e.g., ciguatoxins, polyether antibiotics) and a versatile pharmacophore in medicinal chemistry. While 2-substituted DHPs are easily accessed via nucleophilic addition to lactones or hetero-Diels-Alder reactions, 5-substituted dihydropyrans remain synthetically challenging.

This guide details a robust, modular platform based on the 5-iodo-3,4-dihydro-2H-pyran intermediate. This vinyl iodide serves as a "universal socket," enabling the rapid diversification of the pyran ring via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and metal-halogen exchange. This approach offers superior regiocontrol compared to direct C-H functionalization.

Precursor Synthesis: 5-Iodo-3,4-dihydro-2H-pyran

The foundation of this workflow is the regioselective iodination of commercially available 3,4-dihydro-2H-pyran. The reaction exploits the enol ether's electronic bias, directing the electrophilic iodine species to the electron-rich


-carbon (C5).
Mechanism of Action[1][2]
  • Electrophilic Attack: The iodonium source (NIS) generates an electrophilic iodine species (

    
    ) which attacks the C5 position (HOMO coefficient is highest at C5).
    
  • Oxocarbenium Formation: This generates a stabilized oxocarbenium ion at C6.

  • Elimination: A base (or the succinimide anion) abstracts the proton from C6, restoring the double bond and yielding the vinyl iodide.

Protocol A: Synthesis of 5-Iodo-3,4-dihydro-2H-pyran

Scale: 50 mmol | Time: 12-16 hours | Yield: 75-85%

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP): 4.2 g (50 mmol)

  • N-Iodosuccinimide (NIS): 12.4 g (55 mmol, 1.1 equiv)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Optional: Pyridine (0.1 equiv) if acid sensitivity is a concern.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with DHP (50 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NIS (55 mmol) portion-wise over 15 minutes. Note: Protect from light with aluminum foil, as vinyl iodides can be photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the product is less polar than NIS.

  • Workup: Dilute with Et2O (100 mL). Wash successively with saturated aqueous

    
     (to remove excess iodine), saturated 
    
    
    
    , and brine.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure (keep bath temp < 40°C).
    
  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes). The product is a pale yellow oil.

Stability Note: Store at -20°C, protected from light and stabilized with copper wire if stored for >1 week.

Core Functionalization Protocols

Once the 5-iodo precursor is in hand, three divergent pathways allow for the introduction of Aryl, Alkynyl, and Alkyl groups.

Pathway Visualization

G DHP 3,4-Dihydro-2H-pyran IodoDHP 5-Iodo-3,4-dihydro-2H-pyran (Universal Intermediate) DHP->IodoDHP NIS, DCM Electrophilic Iodination Suzuki 5-Aryl-DHP (Suzuki-Miyaura) IodoDHP->Suzuki Ar-B(OH)2, Pd(0) Sonogashira 5-Alkynyl-DHP (Sonogashira) IodoDHP->Sonogashira Alkyne, Pd/Cu Lithiation 5-Formyl/Acyl-DHP (Lithiation/Trapping) IodoDHP->Lithiation 1. t-BuLi 2. Electrophile

Figure 1: Divergent synthesis map starting from the 5-iodo-DHP platform.

Protocol B: Suzuki-Miyaura Coupling (Aryl Introduction)

This protocol is optimized for coupling electron-rich vinyl iodides with aryl boronic acids. The use of mild bases prevents decomposition of the enol ether.

Key Parameter: Base Selection. Strong bases (e.g., hydroxide) can hydrolyze the enol ether. Carbonate or phosphate bases are preferred.

Reagents:

  • 5-Iodo-DHP (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)

Procedure:

  • Combine 5-Iodo-DHP, Boronic acid, and

    
     in a reaction vial.
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed solvent and aqueous base.

  • Heat to 80°C for 4-6 hours.

  • Critical Step: Upon completion, cool immediately. Filter through Celite to remove Pd black before aqueous workup to prevent product isomerization.

Protocol C: Sonogashira Coupling (Alkynyl Introduction)

This reaction introduces an alkyne handle, useful for subsequent "Click" chemistry or reduction to alkyl chains.

Reagents:

  • 5-Iodo-DHP (1.0 equiv)[1][2]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent:

    
     (Triethylamine) / THF (1:1)
    

Procedure:

  • Dissolve 5-Iodo-DHP and the alkyne in dry THF/

    
    .
    
  • Degas the solution thoroughly (sparge with Argon for 10 min). Oxygen poisons the Cu catalyst.

  • Add Pd catalyst and CuI.[3][4]

  • Stir at Room Temperature for 2-4 hours. (Heating is rarely required for vinyl iodides and may cause polymerization).

  • Concentrate and purify directly.

Protocol D: Lithiation & Electrophile Trapping

For introducing carbonyls (aldehydes, ketones) or alcohols, metal-halogen exchange is the method of choice.

Safety Alert: t-Butyllithium is pyrophoric. Use strictly anhydrous techniques.

Procedure:

  • Dissolve 5-Iodo-DHP in anhydrous

    
     (THF can promote decomposition of the lithiated species above -40°C).
    
  • Cool to -78°C .

  • Add t-BuLi (2.0 equiv) dropwise. Stir for 30 min at -78°C.

  • Add the Electrophile (e.g., DMF for aldehyde, Benzaldehyde for alcohol) neat or in

    
    .
    
  • Allow to warm to 0°C and quench with saturated

    
    .
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Precursor) Decomposition of productEnsure workup is basic (

). Avoid silica exposure > 30 mins.
Homocoupling (Suzuki) Oxygen in systemDegas solvents rigorously. Switch to

.
Black Precipitate (Pd) Catalyst decompositionAdd excess ligand (

). Ensure temperature does not exceed 85°C.
Hydrolysis of Product Acidic conditionsUse

instead of carbonate bases. Buffer aqueous layers.[5]

Mechanistic Insight: The Catalytic Cycle

Understanding the Suzuki cycle for this specific substrate is vital for troubleshooting. The oxidative addition of the vinyl iodide is generally fast; the rate-limiting step is often transmetallation due to the steric bulk of the boronic acid or the electronic nature of the enol ether.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + 5-Iodo-DHP TransMet Transmetallation (Pd-Ar Species) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - 5-Ar-DHP

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 5-Iodo-DHP.

References

  • Iodination of Dihydropyrans: Boeckman, R. K.; Bruza, K. J. "Regiospecific Lithiation of 3,4-Dihydro-2H-pyran." J. Org. Chem.1979 , 44, 4781. Link

  • General Glycal Synthesis: Friesen, R. W. "C-Glycoside Synthesis via Glycals." J. Chem. Soc., Perkin Trans. 12001 , 1969–2001. Link

  • Suzuki Coupling of Vinyl Halides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Sonogashira Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874–922. Link

  • Lithiation Strategies: Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: tert-Butyllithium." Wiley Online Library. Link

This application note is intended for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Method

Application Note: Precision Synthesis of 5-Iodo-3,4-dihydro-2H-pyran

Executive Summary 5-Iodo-3,4-dihydro-2H-pyran (5-I-DHP) is a critical vinyl iodide intermediate used extensively in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to functionalize the py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-3,4-dihydro-2H-pyran (5-I-DHP) is a critical vinyl iodide intermediate used extensively in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to functionalize the pyran ring at the C5 position. While 3,4-dihydro-2H-pyran (DHP) is a ubiquitous protecting group reagent, its direct conversion to the 5-iodo derivative requires precise control over regioselectivity and suppression of acid-catalyzed polymerization.

This guide details a robust, scalable protocol for the direct electrophilic iodination of DHP using N-Iodosuccinimide (NIS) catalyzed by Silver Nitrate (AgNO₃) . Unlike methods relying on elemental iodine (


) and pyridine, this protocol minimizes side reactions (such as iodo-acetal formation) and simplifies purification.

Strategic Analysis & Mechanistic Logic

The Challenge: Regioselectivity and Stability

The starting material, 3,4-dihydro-2H-pyran, is a cyclic enol ether. Its reactivity is dominated by the electron-rich C5=C6 double bond.

  • Regioselectivity: Electrophiles (

    
    ) preferentially attack the 
    
    
    
    -carbon (C5) due to the strong mesomeric donation from the oxygen atom, which stabilizes the resulting positive charge at the
    
    
    -carbon (C6).
  • Stability: The intermediate oxocarbenium ion is highly susceptible to nucleophilic attack (e.g., by water or alcohols), leading to acetal byproducts. Furthermore, trace acids generated during the reaction can trigger the rapid, exothermic polymerization of DHP.

The Solution: NIS/Ag(I) Mediated Substitution

The use of N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (


). The addition of catalytic Silver Nitrate (AgNO₃) serves two functions:
  • Activation: Ag(I) acts as a Lewis acid, activating NIS to release

    
     more efficiently.
    
  • Scavenging: In some variants, silver can precipitate succinimide byproducts, driving the equilibrium.

Mechanism:

  • Electrophilic Attack:

    
     attacks C5, forming a resonance-stabilized oxocarbenium cation at C6.
    
  • Elimination: A proton is eliminated from C6 (the acetal position) to restore the double bond, yielding the vinyl iodide.

Mechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) Inter Oxocarbenium Intermediate (Cation at C6) DHP->Inter Electrophilic Attack (C5) NIS NIS / Ag+ NIS->DHP Prod 5-Iodo-3,4-dihydro-2H-pyran (Vinyl Iodide) Inter->Prod Regioselective Elimination Elim - H+ (Elimination)

Caption: Mechanistic pathway for the regioselective iodination of DHP at the C5 position.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Purity/GradeRole
3,4-Dihydro-2H-pyran (DHP) 84.121.0>97%, StabilizedSubstrate
N-Iodosuccinimide (NIS) 224.981.1 - 1.298%Iodine Source
Silver Nitrate (AgNO₃) 169.870.1 - 0.2ACS ReagentCatalyst
Acetonitrile (MeCN) -SolventAnhydrousSolvent
Sodium Thiosulfate (sat. aq.) ---Quench

Equipment:

  • Three-neck round-bottom flask (foil-wrapped).

  • Magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).

  • Rotary evaporator.

Step-by-Step Methodology
Step 1: Setup and Activation
  • Protect from Light: Wrap the reaction flask in aluminum foil. Vinyl iodides and silver salts are photosensitive.

  • Inert Atmosphere: Flame-dry the glassware and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 3,4-dihydro-2H-pyran (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration) .

    • Note: Acetonitrile is preferred over DCM for its ability to solubilize the silver catalyst and stabilize the polar intermediate.

Step 2: Iodination Reaction
  • Catalyst Addition: Add AgNO₃ (0.1 equiv) to the stirring solution.

  • Reagent Addition: Add NIS (1.1 equiv) in portions over 10 minutes at room temperature (20–25°C).

    • Observation: The solution may darken slightly as the reaction progresses.

  • Reaction Time: Stir at room temperature for 2–4 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). DHP stains strongly with

      
      . The product (5-I-DHP) will be less polar (higher 
      
      
      
      ) and UV active.
Step 3: Workup (Critical for Stability)
  • Filtration: Filter the reaction mixture through a pad of Celite to remove precipitated silver salts and succinimide. Rinse the pad with Diethyl Ether (

    
    ).
    
  • Quench: Wash the organic filtrate with saturated aqueous

    
      (Sodium Thiosulfate) to remove any residual iodine (indicated by the disappearance of brown/yellow color).
    
  • Neutralization: Wash with saturated

    
      solution.
    
    • Why: This step ensures the removal of any trace acid (HI or succinic acid) that could catalyze the polymerization of the unreacted DHP or the product.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure at low temperature (<30°C).
Step 4: Purification
  • Method A (High Purity): Flash Column Chromatography on Neutral Alumina (or silica gel pre-treated with 1%

    
    ).
    
    • Eluent: Hexane/Ethyl Acetate (95:5).

    • Note: Avoid acidic silica, which degrades the enol ether.

  • Method B (Scale-Up): Vacuum Distillation.

    • 5-Iodo-DHP is a liquid.[4] Ensure the bath temperature does not exceed 60°C to prevent decomposition.

Data & Validation

Expected Analytical Data
TechniqueSignalInterpretation
¹H NMR (CDCl₃)

6.5 - 6.7 ppm (s, 1H)
H-6 : The vinylic proton at C6. It appears as a singlet (or fine triplet) because C5 is substituted with Iodine.
¹H NMR (CDCl₃)

3.9 - 4.1 ppm (m, 2H)
H-2 : Protons adjacent to Oxygen.
¹H NMR (CDCl₃)

1.9 - 2.1 ppm (m, 4H)
H-3, H-4 : Methylene protons.
¹³C NMR ~145-150 ppm (C6)Characteristic downfield shift of the C6 carbon attached to Oxygen.
¹³C NMR ~70-80 ppm (C5)Upfield shift of the C5 carbon bearing Iodine (Heavy atom effect).
Troubleshooting Guide
  • Problem: Rapid polymerization (formation of viscous gum).

    • Cause: Acidic conditions.

    • Fix: Ensure all glassware is base-washed. Add 1%

      
       to the reaction solvent. Use 
      
      
      
      as the drying agent.
  • Problem: Low Conversion.

    • Cause: Degraded NIS (brown color indicates free

      
      ).
      
    • Fix: Recrystallize NIS from dioxane/CCl₄ before use. Ensure Ag catalyst is fresh.

Workflow Visualization

Workflow Start Start: DHP in MeCN (Inert Atm, Foil Wrapped) Add Add AgNO3 (0.1 eq) Add NIS (1.1 eq) Start->Add React Stir RT, 2-4 Hours (Monitor TLC) Add->React Filter Filter through Celite (Remove Ag/Succinimide) React->Filter Wash Wash: Na2S2O3 (remove I2) Wash: NaHCO3 (Neutralize) Filter->Wash Purify Purification: Column (Neutral Alumina) OR Distillation Wash->Purify Final Product: 5-Iodo-3,4-dihydro-2H-pyran (Store Cold/Dark) Purify->Final

Caption: Operational workflow for the synthesis of 5-iodo-3,4-dihydro-2H-pyran.

References

  • Bong, Y., et al. (2015).[6] Crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate. Acta Crystallographica Section E. Link (Demonstrates NIS/AgNO3 protocol on pyran systems).

  • Pace, D. P., et al. (2021).[7] Molecular iodine catalyzes practical and mild syntheses of substituted pyrans. Journal of Organic Chemistry. Link

  • Friesen, R. W., et al. (2002). New Procedures for the Selective Synthesis of 2(2H)-Pyranone Derivatives. Tetrahedron Letters. Link

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information. Link

Sources

Application

Application Note: Electrophilic Iodo-functionalization of 3,4-Dihydro-2H-pyran (DHP) using N-Iodosuccinimide (NIS)

Executive Summary This application note details the protocol for the regioselective and stereoselective iodination of 3,4-dihydro-2H-pyran (DHP) using N-Iodosuccinimide (NIS). Unlike standard acid-catalyzed protection of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective and stereoselective iodination of 3,4-dihydro-2H-pyran (DHP) using N-Iodosuccinimide (NIS). Unlike standard acid-catalyzed protection of alcohols (which yields simple THP ethers), this protocol utilizes NIS to drive an electrophilic iodoalkoxylation . This reaction introduces two functional groups simultaneously: an alkoxy group at the anomeric position (C2) and an iodine atom at the C3 position. The resulting 2-alkoxy-3-iodotetrahydropyrans are high-value synthetic intermediates, particularly in the development of glycomimetics and complex carbohydrate drugs.

Mechanistic Principles & Logic

The Chemical Basis

DHP is an enol ether, making it electron-rich and highly susceptible to electrophilic attack. NIS acts as a source of the iodonium ion (


), a soft electrophile.
  • Activation: The double bond of DHP attacks the iodine atom of NIS.

  • Intermediate Formation: A cyclic iodonium ion intermediate is formed. Due to the donation of electron density from the ring oxygen, the positive charge is delocalized, but significant partial positive charge resides at the anomeric carbon (C2).

  • Nucleophilic Attack: An external nucleophile (typically an alcohol,

    
    ) attacks the intermediate.
    
  • Regioselectivity: Attack occurs exclusively at C2 (the most substituted/oxygen-stabilized carbon).

  • Stereoselectivity: The reaction proceeds via an anti-addition mechanism (trans-diaxial opening), resulting in a trans-2-alkoxy-3-iodo product.

Pathway Visualization

The following diagram illustrates the reaction coordinate and stereochemical outcome.

Iodoalkoxylation Mechanism Figure 1: Mechanistic pathway of NIS-mediated iodoalkoxylation of DHP. DHP 3,4-Dihydro-2H-pyran (Enol Ether) Intermediate Cyclic Iodonium Intermediate DHP->Intermediate + NIS (Electrophilic Attack) NIS N-Iodosuccinimide (Electrophile) NIS->Intermediate Succinimide leaving group Product trans-2-Alkoxy-3-iodo-THP (Product) Intermediate->Product + R-OH (Anti-addition at C2) Nucleophile Alcohol (R-OH) (Nucleophile) Nucleophile->Product

Experimental Protocol: Iodoalkoxylation of DHP

Objective: Synthesis of trans-2-benzyloxy-3-iodotetrahydropyran (Model Reaction). Scale: 10 mmol basis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
3,4-Dihydro-2H-pyran (DHP) 84.121.00.84 g (0.91 mL)Substrate
N-Iodosuccinimide (NIS) 224.981.12.47 gIodine Source
Benzyl Alcohol 108.141.21.30 gNucleophile
Dichloromethane (DCM) --20 mL (0.5 M)Solvent
Sodium Thiosulfate (sat. aq.) --15 mLQuench
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen or argon. Rationale: Moisture competes with the alcohol nucleophile, leading to hemiacetal byproducts.

  • Substrate Dissolution:

    • Add Benzyl Alcohol (1.2 equiv) and DHP (1.0 equiv) to the flask.

    • Add anhydrous DCM (20 mL). Stir to ensure homogeneity.

  • Temperature Control:

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Expert Insight: While the reaction can proceed at room temperature (RT), cooling suppresses the formation of succinimide-incorporated byproducts and controls the exotherm.

  • Reagent Addition (Critical Step):

    • Add NIS (1.1 equiv) portion-wise over 10 minutes.

    • Observation: The solution may turn slightly pink/purple due to trace iodine liberation.

    • Protect the flask from direct light using aluminum foil. Rationale: NIS and alkyl iodides are photosensitive; light can induce radical decomposition.

  • Reaction Monitoring:

    • Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitor by TLC (Hexanes/EtOAc 4:1). The product is typically less polar than the alcohol but more polar than DHP. Staining with Phosphomolybdic Acid (PMA) or Anisaldehyde is recommended as the iodide moiety may not be UV active enough.

  • Quench & Workup:

    • Once conversion is complete, add 10% aqueous Sodium Thiosulfate (15 mL) and stir vigorously for 10 minutes.

    • Visual Check: The organic layer should transition from purple/brown to clear/pale yellow.

  • Extraction & Purification:

    • Separate the layers.[2] Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine organic phases, wash with brine, and dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure (keep bath temp < 40°C to prevent thermal elimination of HI).

    • Purification: Flash column chromatography on silica gel. (Note: Silica can sometimes be slightly acidic; adding 1% Et3N to the eluent can prevent product decomposition).

Critical Process Parameters (CPPs) & Optimization

The success of this protocol relies on controlling three variables: Solvent Polarity, Nucleophile Stoichiometry, and Light Exposure.

Solvent Selection Matrix

The solvent influences the stability of the iodonium intermediate and the rate of reaction.

SolventPolarityReaction RateRecommendationContext
DCM LowModeratePreferred Standard synthesis; easy workup.
MeCN HighFastAlternativeUse if the nucleophile is poorly soluble in DCM.
THF ModerateSlowAvoidOxygen lone pairs in THF can compete as a nucleophile.
DMF HighFastCautionDifficult to remove; can participate in side reactions.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure reagents are dry; water competes to form the lactol (hemiacetal).
Purple Product Iodine liberationWash more thoroughly with thiosulfate; store product in the dark.
Byproduct Formation Succinimide attackIncrease nucleophile equivalents (1.5–2.0 equiv); ensure efficient stirring.
Decomposition on Column Acidic SilicaPre-treat silica column with 1% Triethylamine/Hexanes.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans and Tetrahydropyrans. Retrieved from

  • Thiem, J., & Karl, H. (1980). Iodo-etherification of Enol Ethers: A Versatile Method for the Synthesis of 2-Alkoxy-3-iodo-tetrahydropyrans. Chemische Berichte.
  • Mootoo, D. R., et al. (1998). Iodonium ion mediated reactions of glycals. Journal of Organic Chemistry. (Standard reference for iodonium mechanics in pyran systems).

Disclaimer: This protocol involves the use of halogenated solvents and sensitizing reagents. All manipulations should be performed in a fume hood wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of 5-iodo-3,4-dihydro-2H-pyran during storage

Welcome to the technical support guide for the handling and storage of 5-iodo-3,4-dihydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to address the inherent instab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the handling and storage of 5-iodo-3,4-dihydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to address the inherent instability of this valuable synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent polymerization and degradation during storage.

Understanding the Instability of 5-iodo-3,4-dihydro-2H-pyran

5-iodo-3,4-dihydro-2H-pyran is a highly reactive molecule due to the presence of two key functional groups: a vinyl ether and an allylic iodide. This combination makes it susceptible to polymerization through two primary mechanisms: acid-catalyzed polymerization and radical polymerization. A significant contributor to its instability is the potential for the elimination of hydrogen iodide (HI), which can then act as a potent acid catalyst for polymerization.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a significant increase in the viscosity of my 5-iodo-3,4-dihydro-2H-pyran sample, and in some cases, it has solidified. What is happening?

A1: An increase in viscosity or solidification is a clear indication of polymerization. This is the most common issue encountered during the storage of this compound. The vinyl ether moiety is prone to both acid-catalyzed and radical polymerization. The likely culprit is the presence of trace amounts of acid, often from the slow elimination of hydrogen iodide (HI) from the molecule itself. Light and atmospheric oxygen can also initiate radical polymerization.

Q2: My NMR analysis of a stored sample shows a decrease in the characteristic vinyl proton signals and the appearance of broad peaks. How can I interpret this?

A2: This is a classic spectroscopic sign of polymerization. The sharp signals corresponding to the vinyl protons of the monomeric 5-iodo-3,4-dihydro-2H-pyran disappear as the double bond is consumed during polymerization.[3][4] The appearance of broad signals in the aliphatic region is characteristic of the formation of a polymer with a distribution of molecular weights.

Q3: I suspect my sample has started to degrade. What analytical techniques can I use to confirm this and assess the purity?

A3: Several analytical techniques can be employed:

  • 1H NMR Spectroscopy: As mentioned, this is a powerful tool to observe the disappearance of monomer signals and the appearance of broad polymer peaks.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the monomer from oligomers and polymers.[2] A pure sample will show a sharp, well-defined peak, while a degrading sample will show a diminishing monomer peak and the emergence of a broad, often unresolved, hump corresponding to the polymer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect the presence of the volatile monomer and any low molecular weight degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less quantitative, FTIR can show changes in the C=C and C-O-C stretching frequencies upon polymerization.

Q4: Can I reverse the polymerization process?

A4: Unfortunately, once significant polymerization has occurred, it is generally irreversible. The goal of proper storage is to prevent this from happening in the first place. If only a small amount of oligomerization has occurred, purification by distillation or chromatography may be possible, but this should be done with caution as heating can accelerate degradation.

Q5: Why is my sample turning a yellowish or brownish color?

A5: Discoloration is often a sign of decomposition. The formation of iodine (I2) from the degradation of the iodo-substituent can impart a yellow to brown color. This is another indicator that the storage conditions are not optimal and that acidic byproducts may be forming.

Proactive Stabilization and Storage Protocols

To ensure the long-term stability of 5-iodo-3,4-dihydro-2H-pyran, a dual-inhibitor approach is recommended, targeting both acid-catalyzed and radical polymerization pathways.

Core Principle: A Two-Fold Defense
  • Acid Scavenging: The primary degradation pathway to mitigate is the elimination of HI, which then catalyzes polymerization. A solid, anhydrous, non-nucleophilic base is ideal for this purpose.

  • Radical Inhibition: To prevent polymerization initiated by light, peroxides, or other radical sources, a free-radical scavenger is essential.

Recommended Stabilizers and Storage Conditions
ParameterRecommendationRationale
Primary Stabilizer (Acid Scavenger) Anhydrous Potassium Carbonate (K₂CO₃)A solid, non-nucleophilic base that effectively neutralizes any traces of HI that may form, preventing acid-catalyzed polymerization.[5] Its low solubility in the organic medium allows for easy removal by filtration or decantation.
Secondary Stabilizer (Radical Inhibitor) Butylated Hydroxytoluene (BHT)A widely used and effective radical scavenger that terminates radical chain reactions.[6][7]
Storage Temperature 2-8 °C (Refrigerated)Lower temperatures significantly slow down the rate of all degradation pathways, including HI elimination and radical formation.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas prevents the formation of peroxides and minimizes oxidation.
Container Amber or Opaque Glass BottleProtects the compound from light, which can initiate radical polymerization.[8]
Detailed Experimental Protocol for Stabilization

Objective: To prepare a stock of 5-iodo-3,4-dihydro-2H-pyran for long-term storage.

Materials:

  • 5-iodo-3,4-dihydro-2H-pyran

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered and oven-dried.

  • Butylated hydroxytoluene (BHT)

  • Amber glass bottle with a tight-fitting cap

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare the Stabilizers:

    • Weigh out anhydrous potassium carbonate corresponding to approximately 1-2% of the weight of the 5-iodo-3,4-dihydro-2H-pyran.

    • Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., anhydrous diethyl ether or dichloromethane) at a concentration of 10 mg/mL.

  • Add the Stabilizers:

    • To the amber glass bottle, add the powdered anhydrous potassium carbonate.

    • Add the 5-iodo-3,4-dihydro-2H-pyran to the bottle.

    • Using a microliter syringe, add the BHT stock solution to achieve a final concentration of 100-200 ppm (0.01-0.02% w/w) of BHT in the 5-iodo-3,4-dihydro-2H-pyran.

    • Note: The small amount of volatile solvent from the BHT stock solution will not significantly affect the purity and can be removed under a gentle stream of inert gas if desired, though it is often unnecessary.

  • Inerting and Sealing:

    • Gently swirl the mixture to ensure the BHT is dissolved. The potassium carbonate will remain as a solid suspension.

    • Flush the headspace of the bottle with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Securely seal the bottle with a cap, preferably one with a PTFE liner.

  • Storage:

    • Store the sealed bottle in a refrigerator at 2-8 °C.

Using the Stabilized Compound:

When you need to use the compound, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample. The solid potassium carbonate can be either left in the stock bottle and the liquid carefully decanted or pipetted, or the entire mixture can be filtered through a plug of glass wool or a syringe filter if the presence of the solid is incompatible with the intended application.

Visualizing the Degradation Pathways and Inhibition Mechanisms

Diagram 1: Polymerization Pathways of 5-iodo-3,4-dihydro-2H-pyran

cluster_initiation Initiation cluster_polymerization Polymerization 5-iodo-DHP 5-iodo-3,4-dihydro-2H-pyran HI Hydrogen Iodide (HI) 5-iodo-DHP->HI Elimination Cationic_Poly Acid-Catalyzed Polymerization HI->Cationic_Poly Catalysis Radical Radical Initiator (Light, O2) Radical_Poly Radical Polymerization Radical->Radical_Poly Initiation Polymer Polymer/Oligomer Cationic_Poly->Polymer Radical_Poly->Polymer

Caption: Degradation pathways of 5-iodo-3,4-dihydro-2H-pyran.

Diagram 2: Mechanism of Stabilization

cluster_inhibitors Inhibitors cluster_pathways Degradation Pathways K2CO3 Potassium Carbonate (K₂CO₃) HI Hydrogen Iodide (HI) K2CO3->HI Neutralization BHT Butylated Hydroxytoluene (BHT) Radical Free Radicals BHT->Radical Scavenging

Caption: Dual-inhibitor strategy for stabilization.

References

  • Chemistry LibreTexts. 7.6.1. Elimination of Alkyl Halides.[Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Elimination reaction.[Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes.[Link]

  • Beilstein Journal of Organic Chemistry. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.[Link]

  • SIELC Technologies. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column.[Link]

  • PubMed Central (PMC). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.[Link]

  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.[Link]

  • Wikipedia. Butylated hydroxytoluene.[Link]

  • Reddit. Storing iodine compound : r/chemistry.[Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans.[Link]

  • Google Patents.
  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.[Link]

  • Common Organic Chemistry. Potassium Carbonate.[Link]

  • Reddit. Storing iodine compound : r/chemistry.[Link]

  • PubMed Central (PMC). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.[Link]

  • ResearchGate. NMR spectroscopy of Polymers.[Link]

  • The Royal Society of Chemistry. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ethers).[Link]

  • ACS Publications. Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols: Synthesis of 4-Indeno-quinoxalinylidene-2,3-diarylcyclobutenone, 1,2-Dimethoxy-2-Aryl-ethylideneindenoquinoxaline, and 2-Methoxy-1-phenyldiaza-benzocyclopentafluorenes.[Link]

  • ResearchGate. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.[Link]

  • PubMed. Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles.[Link]

Sources

Optimization

stabilizing 5-iodo-3,4-dihydro-2H-pyran with potassium carbonate

Technical Support Center: 5-iodo-3,4-dihydro-2H-pyran Overview and Core Challenge 5-iodo-3,4-dihydro-2H-pyran is a valuable synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals whe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-iodo-3,4-dihydro-2H-pyran

Overview and Core Challenge

5-iodo-3,4-dihydro-2H-pyran is a valuable synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals where the dihydropyran motif is prevalent.[1] Its structure, featuring a vinyl iodide, makes it highly versatile for cross-coupling reactions and other functionalizations.[2] However, this reactivity also contributes to its significant instability.

Users frequently report rapid discoloration (yellow to dark brown) and degradation of the material, leading to inconsistent reaction yields and the formation of complex impurity profiles. The primary degradation pathway involves the elimination of hydroiodic acid (HI). Being a strong acid, this HI byproduct then catalyzes the rapid, acid-sensitive cleavage of the dihydropyran ring, creating a self-propagating decomposition cycle.[3] This guide provides a comprehensive framework for stabilizing this reagent using potassium carbonate (K₂CO₃), along with troubleshooting advice and validated protocols for its handling and use.

The Mechanism of Degradation

The instability of 5-iodo-3,4-dihydro-2H-pyran is a two-part problem:

  • Elimination: The carbon-iodine bond is susceptible to cleavage, leading to the elimination of hydroiodic acid (HI) and the formation of a more conjugated system or other byproducts. This can be initiated by trace moisture, light, or heat.

  • Acid-Catalyzed Ring Opening: The dihydropyran ring contains an ether linkage that is highly susceptible to cleavage under acidic conditions.[3] The HI generated in the first step protonates the ether oxygen, activating the ring for nucleophilic attack by water or other nucleophiles, leading to ring-opened products like 5-hydroxypentanal derivatives.[3][4] This process is autocatalytic and accelerates decomposition.

A 5-iodo-3,4-dihydro-2H-pyran (Unstable Reagent) B Elimination of HI (Initiated by light, heat, moisture) A->B degrades to D Acid-Catalyzed Ring Opening A->D attacks C Hydroiodic Acid (HI) (Strong Acid Byproduct) B->C releases C->D catalyzes F Oxidation of I⁻ (by air) C->F E Degradation Products (e.g., Ring-Opened Species, Polymers) D->E forms G Free Iodine (I₂) (Causes Brown Color) F->G forms

Figure 1: Autocatalytic Degradation Pathway. A visual representation of the degradation cycle of 5-iodo-3,4-dihydro-2H-pyran.

The Stabilization Strategy: Role of Potassium Carbonate

The most effective strategy to prevent degradation is to interrupt the autocatalytic cycle by scavenging the acid byproduct as it forms. Potassium carbonate (K₂CO₃) is an ideal choice for this purpose.

Mechanism of Action: Potassium carbonate is a mild, solid, inorganic base.[5] Its primary function is to act as an acid scavenger, neutralizing any trace amounts of HI that are generated.

Reaction: 2 HI + K₂CO₃ → 2 KI + H₂O + CO₂

By immediately neutralizing the HI, K₂CO₃ prevents the buildup of acid and thereby protects the sensitive dihydropyran ring from cleavage.[5] This simple addition transforms an unstable reagent into a reliably storable and usable synthetic building block.

cluster_0 Degradation Cycle cluster_1 Stabilization Intervention A Trace HI Formation B Acid-Catalyzed Ring Opening D Neutralization Reaction 2HI + K₂CO₃ → 2KI + H₂O + CO₂ A->D is scavenged by B->A Autocatalysis C Addition of Anhydrous K₂CO₃ (Solid Base) C->D enables E Stable Reagent (Protected from Acidolysis) D->E resulting in

Sources

Troubleshooting

Technical Support Center: 5-Iodo-3,4-dihydro-2H-pyran Coupling Optimization

Executive Summary Coupling reactions involving 5-iodo-3,4-dihydro-2H-pyran (5-I-DHP) present a unique paradox: the C–I bond is highly reactive toward oxidative addition, yet isolated yields are frequently poor. As an App...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling reactions involving 5-iodo-3,4-dihydro-2H-pyran (5-I-DHP) present a unique paradox: the C–I bond is highly reactive toward oxidative addition, yet isolated yields are frequently poor.

As an Application Scientist, I often see researchers treat this substrate like a standard aryl iodide. It is not. It is a cyclic vinyl ether (enol ether). This functionality introduces two specific failure modes that standard screening does not detect:

  • Acid Sensitivity: The product and starting material hydrolyze rapidly on acidic stationary phases (e.g., standard silica gel).

  • Protodeiodination: The electron-rich nature of the enol ether makes the intermediate organopalladium species susceptible to protonation if transmetallation is slow.

This guide moves beyond generic "optimization" and targets the specific mechanistic bottlenecks of the dihydropyran scaffold.

Phase 1: Pre-Reaction Quality Control (The "Black Oil" Problem)

User Question: "My starting material is a dark brown liquid. Is this affecting my yield?"

Technical Insight: Yes. 5-I-DHP is photolabile and thermally unstable. The dark color indicates the liberation of molecular iodine (


) and polymerization. Free 

is a potent catalyst poison (oxidizes phosphine ligands to phosphine oxides).
QC Protocol
  • Visual Inspection: Pure 5-I-DHP should be a clear to pale yellow liquid.

  • Stabilization: If you synthesize it in-house, store it over copper wire or silver wool to scavenge free iodides, and keep it at -20°C in the dark.

  • Purification: If degraded, pass through a short plug of basic alumina (not silica) immediately before use.

Phase 2: Reaction Optimization (The Conditions)

User Question: "I see full consumption of starting material by TLC, but my isolated yield is <30%. Where did the mass go?"

Technical Insight: If conversion is high but yield is low, you are likely losing product to hydrolysis or volatility .

Critical Parameter: Base Selection & Buffering

Standard Suzuki conditions often use aqueous bases (


, 

). While effective, the localized pH changes can hydrolyze the enol ether moiety of your product into a lactol/aldehyde, which is water-soluble and lost during aqueous workup.

Recommended System:

  • Base:

    
     or 
    
    
    
    (anhydrous conditions often work better to prevent hydrolysis).
  • Solvent: DMF or Dioxane. Avoid alcohols (methanol/ethanol) which can add across the enol ether double bond under catalytic acid conditions.

Critical Parameter: Catalyst & Ligand

The electron-rich nature of the dihydropyran ring makes the oxidative addition facile, but the nucleophilic attack (transmetallation) can be sluggish.

Catalyst SystemSuitabilityNotes

StandardGood baseline. Requires strictly oxygen-free conditions.

Recommended The large bite angle facilitates reductive elimination. Robust against air.

+ XPhos
AdvancedUse if the coupling partner is sterically hindered (e.g., ortho-substituted aromatics).

Phase 3: Workup & Isolation (The Hidden Yield Killer)

User Question: "My product decomposes on the column. It streaks and I recover an aldehyde."

Technical Insight: This is the most common failure point. Standard silica gel has a pH of ~5.5–6.0. This is acidic enough to hydrolyze the enol ether (your product) back to a ring-opened aldehyde during the 20–40 minutes it spends on the column.

The "Buffered Silica" Protocol

Do NOT use untreated silica gel. You must neutralize the stationary phase.

  • Slurry Preparation: Prepare your silica slurry using your eluent (Hexane/EtOAc).

  • The Additive: Add 1–2% Triethylamine (

    
    )  to the slurry and the eluent system.
    
  • Verification: The

    
     buffers the silica surface silanols, preventing acid-catalyzed hydration of the double bond.
    

Troubleshooting Logic & Pathways

Diagram 1: The Troubleshooting Decision Matrix

Use this flow to diagnose the specific point of failure in your experiment.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC Conversion Is Starting Material (SM) Consumed? CheckTLC->Conversion LowConv Low Conversion Conversion->LowConv No (<50%) HighConv High Conversion Conversion->HighConv Yes (>90%) CheckCat Check Catalyst Color (Black = Pd precip?) LowConv->CheckCat Protodeiodination Check for De-iodinated SM (DHP) (Protodeiodination) CheckCat->Protodeiodination Action1 Action: Switch to Pd(dppf)Cl2 Increase Catalyst Loading Protodeiodination->Action1 CheckWorkup Did you use Acidic Workup or Standard Silica? HighConv->CheckWorkup Hydrolysis Product Hydrolyzed to Aldehyde (Enol Ether Cleavage) CheckWorkup->Hydrolysis Yes Action2 Action: Use 1% Et3N in Silica Column Avoid Aqueous Acid Washes Hydrolysis->Action2

Figure 1: Diagnostic logic for distinguishing between catalytic failure (conversion) and isolation failure (stability).

Diagram 2: Competing Chemical Pathways

Understanding where the molecule goes is key to fixing the yield.

ReactionPathways SM 5-iodo-3,4-dihydro-2H-pyran Inter Oxidative Addition Complex (Pd-Enol Ether) SM->Inter + Pd(0) Pd Pd(0) Catalyst Prod_Desired Coupled Product (Desired) Inter->Prod_Desired Fast Coupling Prod_DHP 3,4-dihydro-2H-pyran (Volatile/Inactive) Inter->Prod_DHP Slow Coupling Path_Coup Transmetallation & Reductive Elimination Path_Proto Protodeiodination (H+ Source) Path_Hydro Acidic Hydrolysis (Silica/Workup) Prod_Ald Ring-Opened Aldehyde (Decomposition) Prod_Desired->Prod_Ald Acidic SiO2

Figure 2: The kinetic competition. If the coupling (green path) is too slow, the Pd-species grabs a proton (red path). If the isolation is acidic, the product ring-opens (red path).

Frequently Asked Questions (FAQ)

Q: Can I use Sonogashira conditions for alkynylation? A: Yes, but be cautious with Copper (CuI). Copper Lewis acids can sometimes promote the polymerization of vinyl ethers. If you observe "tar" formation, try a Copper-free Sonogashira variant using slightly higher Pd loading (5 mol%) and an amine base like piperidine.

Q: Why does my NMR show a mixture of rotamers? A: It likely isn't rotamers. If you see a complex mixture of aldehyde protons (9–10 ppm) and aliphatic signals, your product has partially hydrolyzed. The "rotamers" are actually the equilibrium between the open-chain aldehyde and the closed lactol form of the hydrolyzed product.

Q: Is the 5-iodo position more reactive than the 3-iodo position? A: Yes. The 5-position (directly on the double bond) is a vinyl iodide (


). A 3-iodo group would be an alkyl iodide (

). Vinyl iodides generally undergo oxidative addition significantly faster than alkyl iodides in the absence of specialized radical conditions.

References

  • Preparation and Reactivity of Dihydropyrans

    • Sigma-Aldrich Technical Bulletin AL-106. "3,4-Dihydro-2H-pyran: Reactivity and Applications."[1]

  • Mechanistic Insights into Pd-Catalyzed Coupling

    • Nobel Prize in Chemistry 2010.[2] "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[2][3][4][5][6]

  • Hydrolysis of Enol Ethers on Silica

    • Beilstein J. Org. Chem. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides."[7] (Discusses acid-catalyzed pathways and hydrolysis risks).

  • General Suzuki Coupling Conditions for Vinyl Ethers

    • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."[8]

  • Protodeiodination Mechanisms

    • Chemistry LibreTexts. "Palladium Catalyzed Couplings: Side Reactions and Mechanisms."

Sources

Optimization

Technical Support Center: Avoiding Protodeiodination in Pd-Catalyzed Coupling

Topic: Troubleshooting and Prevention of Protodeiodination (Hydrodehalogenation) Side Reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Prevention of Protodeiodination (Hydrodehalogenation) Side Reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Status: Active Guide.

Diagnostic Hub: Is it Protodeiodination?

Before altering your reaction parameters, confirm the identity of your side product. In Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), the disappearance of the Aryl Iodide (Ar-I) starting material can lead to three distinct non-productive pathways.

Use this table to diagnose your impurity:

Impurity TypeObservation (LCMS/NMR)Root Cause
Protodeiodination (Ar-H) Mass = [Ar-I] - 126 + 1. NMR: New proton signal, loss of iodine regiochemistry.Focus of this Guide. Pd-Ar-I intermediate intercepts a hydride source instead of the nucleophile.
Homocoupling (Ar-Ar) Mass = 2 × [Ar-I] - 254. Symmetrical dimer formation.Oxidative coupling.[1] Often caused by excess O₂ or low nucleophile activity.
Protodeboronation (Ar'-H) Mass = [Ar'-B] - Boron group + 1. (Specifically in Suzuki coupling).[1][2][3][4][5][6][7]Instability of the boronic acid nucleophile, not the iodide. Requires different troubleshooting (pH adjustment).
The Mechanism: The "Waiting Game"

Protodeiodination is rarely a random event; it is a symptom of a stalled catalytic cycle .

Aryl iodides undergo Oxidative Addition (OA) to Pd(0) extremely rapidly—often faster than the subsequent Transmetallation (TM) step. If the Transmetallation is slow (due to steric hindrance, low solubility, or electronic mismatch), the active Ar-Pd(II)-I species "waits" in solution.

During this wait, it becomes vulnerable to Hydride Sources . If a hydride attacks the Pd center, Reductive Elimination yields the reduced arene (Ar-H) and kills the catalytic cycle for that molecule.

Protodeiodination Pd0 Pd(0) Active Catalyst PdArI Ar-Pd(II)-I (The Vulnerable Intermediate) Pd0->PdArI + Ar-I ArI Ar-I (Substrate) OxAdd Oxidative Addition (Very Fast for Ar-I) ArI->OxAdd TM Transmetallation (Desired Path) PdArI->TM Fast Reaction (Ideal) Hydride Hydride Source (Solvent/Base/Ligand) PdArI->Hydride Slow Reaction (Stalled Cycle) Product Cross-Coupled Product TM->Product Reductive Elimination SideProduct Ar-H (Protodeiodination) Hydride->SideProduct Reductive Elimination (H) Product->Pd0 Regeneration

Figure 1: The Kinetic Fork. Protodeiodination occurs when Transmetallation is slower than Hydride capture.

Troubleshooting & FAQs
Scenario A: The Solvent Trap (DMF/DMA)

Q: I am using DMF as a solvent to solubilize my polar substrates, but I see 30% deiodinated product. Why?

A: DMF (N,N-Dimethylformamide) is a notorious hydride source.

  • The Chemistry: DMF decomposes over time (especially with heat and base) to form dimethylamine and formate species. Dimethylamine can coordinate to Palladium and undergo

    
    -hydride elimination, transferring a hydrogen atom to the metal center.
    
  • The Fix:

    • Switch Solvents: If possible, move to DMSO (non-hydride donor), Acetonitrile , or Toluene .

    • Scrub the DMF: If you must use DMF, ensure it is high-grade (anhydrous, amine-free). Sparging with Argon removes dissolved oxygen but not dimethylamine impurities.

    • Concentration: Run the reaction at the highest possible concentration (see Protocol 1). This minimizes the molar ratio of Solvent:Substrate.

Scenario B: The Base Effect

Q: I switched from Carbonate to Ethoxide to speed up the reaction, but side reactions increased.

A: Alkoxide bases (Ethoxide, Isopropoxide) bearing


-hydrogens are potent reducing agents for Palladium.
  • The Mechanism: Pd-Ar coordinates the alkoxide. A

    
    -hydride elimination occurs on the alkoxide, releasing the ketone/aldehyde and leaving a Pd-H species.
    
  • The Fix: Use inorganic bases without

    
    -hydrogens:
    
    • Cesium Carbonate (

      
      ):  Excellent solubility in organic solvents.
      
    • Potassium Phosphate (

      
      ):  Standard for Suzuki couplings.[8]
      
    • Potassium Fluoride (KF): Useful for difficult transmetallations without acting as a reductant.

Scenario C: Catalyst Selection

Q: Will adding more catalyst fix the problem?

A: Counter-intuitively, no .

  • The Logic: Adding more catalyst increases the amount of Ar-Pd-I formed. If the transmetallation step is the bottleneck, you are simply creating a larger "reservoir" of the intermediate waiting to be reduced.

  • The Fix: You need a faster catalyst, not more catalyst.

    • Ligand Switch: Move to bulky, electron-rich phosphines like XPhos or BrettPhos . These ligands accelerate the reductive elimination of the product, pulling the equilibrium forward.

    • Precatalysts: Use Buchwald G3/G4 precatalysts . These generate the active Pd(0) species immediately and cleanly, avoiding the induction periods where side reactions often gain a foothold.

Standard Operating Procedures (Protocols)
Protocol 1: High-Concentration Screening (The "Solvent Minimization" Method)

Purpose: To statistically reduce the probability of solvent-mediated hydride transfer.

  • Calculate Molarity: Most standard couplings are run at 0.1 M to 0.2 M. Increase this to 0.5 M to 1.0 M relative to the Aryl Iodide.

  • Solvent Choice: Select a solvent with low hydride-donor capability (e.g., Toluene, THF, or DMSO). Avoid DMF/DMA/Alcohols.

  • Setup:

    • Weigh Ar-I (1.0 equiv), Nucleophile (1.2–1.5 equiv), and Base (2.0–3.0 equiv) into the vial.

    • Add Catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G4, 1–3 mol%).

    • Add the minimum volume of solvent required to wet the solids (slurry is acceptable).

  • Execution: Heat rapidly to the target temperature.

    • Why? A thick slurry often becomes homogeneous at 80–100°C. The high concentration forces the Nucleophile and Ar-Pd-I together, favoring Transmetallation over solvent interaction.

Protocol 2: The "Nucleophile Overload" Method

Purpose: To ensure the Ar-Pd-I species immediately finds a transmetallation partner.

  • Concept: If Transmetallation is the rate-limiting step, we must accelerate it by increasing the concentration of the active nucleophile species.

  • Base Optimization: If using a boronic acid (Suzuki), the actual nucleophile is the boronate [Ar-B(OH)3]-. This requires water and base to form.[1]

  • The Protocol:

    • Use a solvent system with a defined water content (e.g., Dioxane:Water 4:1). Anhydrous conditions often slow Suzuki transmetallation, increasing the "wait time" and thus the deiodination risk.

    • Pre-stir the Boronic Acid + Base + Water for 15 minutes before adding the Pd catalyst and Aryl Iodide. This ensures the "active" boronate is ready and waiting for the Palladium.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Significant Ar-H Impurity observed CheckSolvent 1. Check Solvent: Is it DMF, DMA, or Alcohol? Start->CheckSolvent ChangeSolvent Action: Switch to Toluene, THF, DMSO, or MeCN. Run at High Conc (0.5M). CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide (OEt, OiPr)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Action: Switch to Cs2CO3, K3PO4, or KF. CheckBase->ChangeBase Yes CheckLigand 3. Check Catalyst: Is the reaction slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Switch to bulky, electron-rich ligand (XPhos, BrettPhos) to accelerate cycle. CheckLigand->ChangeLigand Yes

Figure 2: Step-by-step logic for eliminating protodeiodination.

References
  • Mechanistic Insight into Dehalogenation

    • Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium(II) N-Heterocyclic Carbene Complexes." Journal of Organic Chemistry, 2004.
    • Key finding: Identifies the role of sterics and hydride sources in the reduction p
  • Solvent Effects (DMF Decomposition)

    • Muzart, J. "N,N-Dimethylformamide: much more than a solvent." Tetrahedron, 2009.
    • Key finding: Comprehensive review of DMF acting as a reductant and hydride source in metal c
  • Buchwald Precatalysts (Preventing Side Reactions)

    • Bruno, N. C., et al.
    • Key finding: Rapid activation of G3/G4 catalysts prevents the formation of off-cycle species that lead to dehalogen
  • General Cross-Coupling Guide

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Key finding: Foundational text establishing the role of base and water in the transmetallation step to outcompete side reactions.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Iodo-3,4-dihydro-2H-pyran by Vacuum Distillation

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 5-iodo-3,4-dihydro-2H-pyran. As a sensitive, unsaturated heterocyclic compound, its purification via v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 5-iodo-3,4-dihydro-2H-pyran. As a sensitive, unsaturated heterocyclic compound, its purification via vacuum distillation presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful purification process. Our approach is grounded in established chemical principles and practical field experience.

I. Understanding the Molecule: Key Challenges

5-Iodo-3,4-dihydro-2H-pyran is a reactive molecule with two primary points of instability relevant to vacuum distillation:

  • Acid Sensitivity of the Dihydropyran Ring: The vinyl ether functionality within the 3,4-dihydro-2H-pyran ring is susceptible to acid-catalyzed hydrolysis and polymerization.[1][2] Trace amounts of acid in the crude material or on the surface of the distillation glassware can initiate these side reactions, leading to yield loss and the formation of non-volatile polymeric residues.

  • Thermal Lability of the Carbon-Iodine Bond: Iodo-compounds can be thermally sensitive, with the potential for decomposition at elevated temperatures.[3][4][5] This can lead to the liberation of elemental iodine (observed as violet vapors) and the formation of various byproducts, compromising the purity of the distillate.

Vacuum distillation is the method of choice to mitigate these issues by lowering the boiling point of the compound, thereby reducing the thermal stress on the molecule.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the vacuum distillation of 5-iodo-3,4-dihydro-2H-pyran.

Problem 1: No Product Distilling Over, Even at Low Pressure and High Pot Temperature.

Possible Causes & Solutions:

  • Inaccurate Pressure Reading: Your vacuum gauge may be faulty or positioned incorrectly.

    • Action: Ensure your gauge is placed correctly between the condenser and the vacuum pump. Verify its accuracy against a known standard.

  • System Leaks: Even a small leak will prevent the system from reaching the required low pressure.

    • Action: Meticulously check all joints and connections. Ensure they are properly greased (if using ground glass joints) and securely clamped. A "hissing" sound is a tell-tale sign of a leak.

  • Polymerization in the Distillation Pot: Acidic impurities may have caused the starting material to polymerize upon heating.

    • Action: Before distillation, consider a non-aqueous basic wash (e.g., with a saturated sodium bicarbonate solution), followed by drying with a suitable agent like anhydrous magnesium sulfate. Adding a radical inhibitor, such as a small amount of hydroquinone or butylated hydroxytoluene (BHT), to the distillation pot can also prevent polymerization.

  • Incorrect Boiling Point Estimation: The boiling point under your specific vacuum level may be higher than anticipated.

    • Action: Use a nomograph to estimate the boiling point at different pressures. As a general rule, for every halving of the pressure, the boiling point of many organic compounds decreases by about 10-15 °C.

Problem 2: Product is Dark in Color or Discolored (Yellow/Brown/Violet).

Possible Causes & Solutions:

  • Thermal Decomposition: The distillation temperature is too high, causing the C-I bond to break and release iodine.

    • Action: Lower the distillation pot temperature by improving the vacuum. A good high-vacuum pump is essential. Consider using a short-path distillation apparatus to minimize the residence time of the compound at elevated temperatures.

  • Presence of Acidic Impurities: Trace acid can catalyze decomposition and color formation.

    • Action: As mentioned previously, a pre-distillation basic wash is advisable. Ensure all glassware is scrupulously clean and free of any acidic residues.

  • Oxidation: The compound may be sensitive to air at high temperatures.

    • Action: Ensure the system is leak-free to prevent air from entering. Purging the apparatus with an inert gas (e.g., nitrogen or argon) before applying the vacuum can be beneficial.

Problem 3: Distillation Rate is Very Slow or Stalls.

Possible Causes & Solutions:

  • Insufficient Heating or Poor Heat Transfer: The heating mantle may not be providing uniform heating, or the stirring is inadequate.

    • Action: Use a high-quality heating mantle with a stirrer. A magnetic stir bar in the distillation pot is crucial for even boiling and to prevent bumping. Ensure good contact between the flask and the heating mantle.

  • Flooding of the Distillation Column: This occurs when the vapor flow rate is too high for the liquid to return down the column efficiently.[6][7]

    • Action: Reduce the heating rate to decrease the vapor velocity. Ensure the condenser is adequately cooling the vapor to liquid.

  • Fluctuating Vacuum: An unstable vacuum will cause the boiling point to change, leading to an erratic distillation rate.[8]

    • Action: Check the vacuum pump for consistent performance. Use a vacuum regulator for precise and stable pressure control.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is a safe starting point for the vacuum distillation of 5-iodo-3,4-dihydro-2H-pyran?

While the exact boiling point under vacuum is not readily published, for a substituted dihydropyran, a good starting point would be to aim for a vacuum level of 1-5 mmHg. At this pressure, the boiling point should be significantly lower than the atmospheric boiling point of the parent 3,4-dihydro-2H-pyran (86 °C).[9][10] A pot temperature of 50-80 °C would be a reasonable initial target.

Q2: Should I use a packed distillation column?

For routine purification to remove non-volatile impurities, a simple distillation setup is often sufficient. If you need to separate closely boiling impurities, a short Vigreux column can be used. A packed column may increase the residence time at elevated temperatures, potentially leading to more decomposition.

Q3: How can I prevent bumping during distillation?

Vigorous stirring with a magnetic stir bar is the most effective method. Using boiling chips is an alternative, but they can be less effective under high vacuum.

Q4: My product is slightly colored after distillation. Is it usable?

A pale yellow tinge may be acceptable for some applications. However, a dark brown or violet color indicates significant decomposition and the presence of iodine. In such cases, redistillation at a lower pressure and temperature may be necessary. You can also try to remove the color by passing a solution of the product through a short plug of silica gel or activated carbon, though this may lead to some product loss.

Q5: What are the key safety precautions?

  • Handling Iodo-compounds: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Work in a well-ventilated fume hood.

  • Peroxide Formation: Dihydropyrans can form explosive peroxides upon storage, especially in the presence of air and light.[13] It is good practice to test for peroxides before distillation.

  • Vacuum Safety: Always use glassware that is rated for vacuum applications and inspect it for cracks or defects before use. Use a safety screen around the distillation apparatus.

IV. Visual Aids

Experimental Workflow: Vacuum Distillation Setup

VacuumDistillation cluster_setup Distillation Apparatus cluster_ancillary Ancillary Equipment Pot Distillation Flask (with stir bar) Column Distillation Head Pot->Column Vapor Condenser Condenser Column->Condenser Receiver Receiving Flask Condenser->Receiver Distillate Gauge Vacuum Gauge Receiver->Gauge Heater Heating Mantle & Stirrer Heater->Pot Heat Vacuum Vacuum Pump Trap Cold Trap Trap->Vacuum To Pump Gauge->Trap

Caption: A schematic of a standard vacuum distillation setup.

Troubleshooting Logic Diagram

Troubleshooting Start Distillation Problem NoProduct No Product Over? Start->NoProduct Discoloration Product Discolored? NoProduct->Discoloration No Leak Check for Leaks NoProduct->Leak Yes SlowRate Slow/Stalled Rate? Discoloration->SlowRate No LowerTemp Lower Pot Temperature Discoloration->LowerTemp Yes CheckHeating Ensure Even Heating/Stirring SlowRate->CheckHeating Yes Polymerization Check for Polymerization Leak->Polymerization GaugeCheck Verify Vacuum Gauge Polymerization->GaugeCheck ImproveVacuum Improve Vacuum LowerTemp->ImproveVacuum BasicWash Pre-distillation Basic Wash ImproveVacuum->BasicWash CheckFlooding Check for Column Flooding CheckHeating->CheckFlooding StableVacuum Stabilize Vacuum CheckFlooding->StableVacuum

Caption: A decision tree for troubleshooting common distillation issues.

V. Quantitative Data Summary

PropertyValueSource
3,4-Dihydro-2H-pyran
Molecular Weight84.12 g/mol [13]
Boiling Point (atm)86 °C[9][10]
Density0.929 g/cm³ (20 °C)[13]
Flash Point-15 °C[13]

Note: The boiling point of 5-iodo-3,4-dihydro-2H-pyran will be significantly higher than the parent compound at atmospheric pressure and will decrease with reduced pressure.

VI. References

  • The Significance of 3,4-Dihydro-2H-pyran in Modern Synthesis. (n.d.). Retrieved from Google Search.

  • EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation. (1988). Google Patents. Retrieved from

  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). (n.d.). Sigma-Aldrich. Retrieved from a URL provided by the grounding tool.

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from a URL provided by the grounding tool.

  • 3,4-Dihydropyran. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023). The Journal of Physical Chemistry A. ACS Publications.

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

  • Resolving Process Distillation Equipment Problems. (n.d.). KLM Technology Group.

  • Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. (n.d.). Benchchem.

  • Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from a URL provided by the grounding tool.

  • Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). (n.d.). Cheméo.

  • Troubleshooting Distillation Controls – course outline. (n.d.). IChemE.

  • Purification of ethers. (1969). US3450608A. Google Patents.

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS.

  • Iodine. (2018). Donaghys.

  • Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). PubMed.

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic.

  • Does Decomposing Iodoform Really Give Elemental Carbon? (2025). Chemistry Stack Exchange.

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Pressure Control Solutions.

  • Iodine-125 handling precautions. (n.d.). Revvity.

  • Process for the purification of esters. (1985). US4521595A. Google Patents.

  • Decomposition of iodoform. (n.d.). Science made alive: Chemistry/Experiments.

  • Preparing Ethers. (2025). Chemistry LibreTexts.

  • 3,4-Dihydro-2H-pyran for synthesis. (n.d.). MilliporeSigma.

  • Distillation Troubleshooting. (n.d.). ResearchGate.

  • SAFETY DATA SHEET - Iodine. (2009). Fisher Scientific.

  • Method for producing 3,4-dihydro-2h-pyran. (2003). EP1307437A1. Google Patents.

  • Thermal decomposition kinetics of potassium iodate. (2010). AKJournals.

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014). Master Organic Chemistry.

  • Iodine compounds. (n.d.). In Wikipedia.

  • 3,4-Dihydro-2H-pyran 97. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-3,4-dihydro-2H-pyran

[1] Topic: Removal of Unreacted Iodine & Stabilization of Enol Ethers Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Synthesizing 5-iodo-3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removal of Unreacted Iodine & Stabilization of Enol Ethers Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing 5-iodo-3,4-dihydro-2H-pyran involves the electrophilic iodination of 3,4-dihydro-2H-pyran (DHP).[1] While the iodination itself is straightforward, the workup presents a specific paradox: Iodine removal requires redox chemistry that often generates acidic byproducts, yet the target molecule (an enol ether) is highly acid-sensitive. [1]

Failure to balance these factors results in two common failure modes:

  • Product Decomposition: Hydrolysis of the enol ether ring into 3-iodopentanedial derivatives.

  • Catalyst Poisoning: Trace iodine remaining in the product inhibits downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide provides a buffered quenching protocol to remove iodine without destroying the pyran ring.[1]

Module 1: The Core Protocol (Buffered Reductive Quench)

The Standard Failure: Novice chemists often wash the reaction mixture with saturated Sodium Bisulfite (


).[1] While this removes iodine, bisulfite solutions are acidic (

).[1] This acidity catalyzes the hydration of the enol ether double bond, destroying your product.[1]

The Correct Solution: Use a Buffered Thiosulfate System .[1] Sodium thiosulfate (


) is a superior reductant for this application, but it must be kept neutral/basic.[1]
Step-by-Step Workflow
  • Preparation of Quench Buffer:

    • Dissolve

      
       Sodium Thiosulfate (
      
      
      
      ) in
      
      
      water.
    • Add

      
       Sodium Bicarbonate (
      
      
      
      ).[1]
    • Why? The bicarbonate ensures the aqueous phase remains at

      
       during the redox reaction, protecting the enol ether.[1]
      
  • The Quench:

    • Cool the reaction mixture (organic phase) to

      
      .
      
    • Add the Quench Buffer slowly with vigorous stirring.[1]

    • Visual Cue: The dark purple/brown color of

      
       should fade to a pale yellow or colorless state within 5–10 minutes.
      
  • Phase Separation:

    • Separate the organic layer.[1]

    • Critical Step: Wash the organic layer again with saturated aqueous

      
       to remove any tetrathionate byproducts and ensure no acid traces remain.[1]
      
  • Drying & Isolation:

    • Dry over

      
       (Potassium Carbonate) rather than 
      
      
      
      .[1]
    • Expert Tip:

      
       is slightly acidic.[1] 
      
      
      
      acts as a scavenger for any adventitious acid.[1]
Visualizing the Workflow

The following diagram illustrates the logic flow, highlighting the critical "Acid Trap" that must be avoided.

QuenchProtocol Start Crude Reaction Mixture (Contains Product + Excess I2) Decision Select Quenching Agent Start->Decision Path_Fail Sodium Bisulfite (NaHSO3) (Acidic pH ~4) Decision->Path_Fail Standard Protocol Path_Success Buffered Thiosulfate (Na2S2O3 + NaHCO3) Decision->Path_Success Enol Ether Protocol Result_Fail Hydrolysis of Enol Ether (Ring Opening) Path_Fail->Result_Fail Acid Catalysis Redox Redox Reaction: I2 reduced to I- (Colorless) Path_Success->Redox Result_Success Intact 5-iodo-DHP (Colorless Organic Layer) Redox->Result_Success pH maintained > 7

Caption: Logic flow for quenching iodine in acid-sensitive enol ether synthesis. The buffered path prevents ring opening.

Module 2: Troubleshooting & FAQs

Q1: The organic layer is still pink after the thiosulfate wash. Why?

Diagnosis: Iodine Partitioning Kinetics. Iodine is highly soluble in organic solvents (DCM, chloroform) and less soluble in water.[1] The redox reaction happens in the aqueous phase.[1] If mixing is insufficient,


 remains trapped in the organic layer.[1]

The Fix:

  • Agitation: Do not just shake the funnel once. Stir the biphasic mixture vigorously in a flask for 15 minutes.

  • The "Spike" Method: If the color persists, add a small amount (1-2 mL) of Methanol to the biphasic mixture. Methanol acts as a phase transfer co-solvent, helping

    
     cross the interface to react with the thiosulfate.[1]
    
Q2: My yield is low, and NMR shows an aldehyde peak (~9.5 ppm). What happened?

Diagnosis: Acid-Catalyzed Hydrolysis.[1][2] You likely exposed the product to acid.[1] 5-iodo-3,4-dihydro-2H-pyran is a vinyl iodide and an enol ether.[1] In the presence of water and acid, it hydrates to form a hemiacetal, which opens to an aldehyde.[1][2]

Mechanism of Failure:


[1]

Preventative Measure: Ensure all glassware is base-washed.[1] Add 1% Triethylamine (


) to your eluent if purifying by silica chromatography.[1]
Q3: Can I distill the product to remove the iodine?

Recommendation: No. Iodine sublimes easily.[1] If you attempt vacuum distillation without chemically quenching the iodine first, purple iodine vapors will co-distill with your product, contaminating the receiver flask and ruining the vacuum pump oil.[1] You must quench chemically first.[1]

Module 3: Reagent Selection Guide

Use this table to select the correct reducing agent based on your solvent system and product sensitivity.

ReagentFormulapH (10% soln)Suitability for Enol EthersNotes
Sodium Thiosulfate

~6.5 - 8.0High Best all-around choice.[1] Forms

.[1]
Sodium Bisulfite

~4.0 - 5.0Low Too Acidic. Causes hydrolysis unless heavily buffered.[1]
Sodium Sulfite

~9.0 - 10.0Medium Good pH, but can generate

gas if acidified later.[1]
Ascorbic Acid

~2.0 - 3.0Critical Failure Do not use.[1] Will destroy the product immediately.

Module 4: Stability & Storage Data[1]

Once isolated, 5-iodo-3,4-dihydro-2H-pyran requires specific storage conditions to prevent "spontaneous" degradation (which is usually auto-oxidation or light-induced homolysis of the C-I bond).[1]

Stability Product 5-iodo-DHP Radical C-I Bond Homolysis (Free Radical Formation) Product->Radical triggers Hydrolysis Ring Opening (Aldehydes) Product->Hydrolysis catalyzes Polymer Polymerization (Dark Tar) Product->Polymer Light UV Light Light->Radical Acid Trace Acid Acid->Hydrolysis Heat Heat (>40°C) Heat->Polymer

Caption: Degradation pathways.[1][2] Light and Acid are the primary antagonists for vinyl iodide stability.

Storage Protocol:

  • Stabilizer: Add a few pellets of Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    ) to the vial to scavenge acid.[1]
    
  • Container: Amber glass vial (light protection).

  • Atmosphere: Flush with Argon.

  • Temperature: Store at

    
    .
    

References

  • General Reactivity of Enol Ethers

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Section on purification of organic halides and acid sensitivity of vinyl ethers).

  • Iodination Methods & Workup

    • Barluenga, J., et al. "Iodonium-promoted 5-endo-dig carbocyclization."[1][3] Org.[1][3][4] Lett., 2007, 9, 2823-2826.[1][3] (Describes iodine-mediated cyclizations and workups).

    • [1]

  • Stability of Dihydropyrans

    • BenchChem Technical Guide.[1] "Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions." (Highlights the hydrolysis pathway of pyranones/pyrans).

    • [1]

  • Iodine Removal Protocols

    • University of Rochester, Not Voodoo.[1][5] "Workup for Removing Bromine or Iodine."[1][5]

Sources

Troubleshooting

handling light sensitivity of 5-iodo-3,4-dihydro-2H-pyran

Technical Support Center: 5-Iodo-3,4-dihydro-2H-pyran Integrity Management Case ID: #VINYL-IODIDE-5I-DHP Subject: Handling, Stability, and Purification Protocols for Light-Sensitive Enol Ethers Support Tier: Level 3 (Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-3,4-dihydro-2H-pyran Integrity Management

Case ID: #VINYL-IODIDE-5I-DHP Subject: Handling, Stability, and Purification Protocols for Light-Sensitive Enol Ethers Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Dual Threat" Molecule

Welcome to the technical support hub for 5-iodo-3,4-dihydro-2H-pyran . As a researcher, you are likely using this compound as a versatile vinyl iodide coupling partner (Suzuki, Stille, Heck) or a glycal building block.

You must recognize that this molecule possesses a "dual threat" instability profile:

  • Photolytic Instability: The C(sp2)–I bond is weak (

    
    57 kcal/mol). Exposure to UV/visible light causes homolytic cleavage, generating iodine radicals (
    
    
    
    ) that catalyze rapid decomposition.
  • Acid Sensitivity: As a cyclic enol ether, it is highly susceptible to acid-catalyzed hydrolysis, which hydrates the double bond and opens the ring to form acyclic aldehydes.[1]

This guide provides self-validating protocols to neutralize these threats.

Module 1: Storage & Stability (The "Vampire" Protocol)

Q: My sample arrived clear but turned yellow/brown after two days in the fridge. Is it ruined? A: The yellow color indicates the liberation of elemental iodine (


), a byproduct of photolysis. While not necessarily "ruined," the presence of 

can act as a radical initiator, accelerating further decomposition (autocatalysis).

Troubleshooting Steps:

  • Check Purity: Run a rapid TLC (see Module 3). If the main spot is intact and the yellow color is faint, you can wash the solution with dilute aqueous

    
     (sodium thiosulfate) to reduce 
    
    
    
    back to iodide, then dry and reconcentrate.
  • Prevent Recurrence: Implement the "Vampire" Storage Protocol :

    • Container: Amber glass vials are mandatory. For extra protection, wrap the vial in aluminum foil.

    • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical chain propagation.

    • Stabilizer: Add a small chemically active copper turnings or silver wire to the vial. These metals scavenge free iodine radicals immediately upon formation, preventing the "browning" cascade.

    • Temperature: Store at -20°C. Thermal energy contributes to bond homolysis.

Module 2: Reaction Setup (The "Dark" Phase)

Q: Do I really need to wrap my reaction flask in foil? It makes monitoring difficult. A: Yes. The C–I bond in vinyl iodides absorbs light in the near-UV and visible spectrum. Standard fume hood lighting (fluorescent) emits enough UV to cleave this bond over the course of a 1-hour reaction.

Technical Insight (The Mechanism): When light strikes the molecule, it excites an electron from a non-bonding orbital (


) to an antibonding sigma orbital (

), causing the C–I bond to break homolytically. This generates a vinyl radical and an iodine radical.

The "Red Light" Solution: If you need to monitor the reaction visually:

  • Turn off the immediate hood lights.

  • Use a red LED headlamp or cover the hood sash with a red film. The C–I bond absorption is negligible in the red spectrum (>600 nm).

  • Alternatively, create a "peep flap" in your aluminum foil wrapping that is only opened for seconds to check stirring.

Module 3: Purification (The Critical Workflow)

Q: I tried flash chromatography on silica gel, but my product decomposed/streaked. Why? A: You likely fell victim to the Acid Sensitivity trap. Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity is sufficient to protonate the electron-rich enol ether double bond, leading to hydrolysis.[1]

Corrective Protocol: Basified Silica Chromatography You must neutralize the stationary phase. Follow this strict loading procedure:

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexanes/EtOAc).

  • The Neutralizer: Add 1% to 2% Triethylamine (Et3N) to the slurry before pouring the column.

  • The Column: Pour the column and flush with 2 column volumes of the Et3N-doped eluent. This strips acidic protons from the silica surface.

  • Elution: Run your column using the Et3N-doped solvent system.

  • Light Protection: Wrap the glass column in aluminum foil during the run.

Data: Stability Comparison

ConditionHalf-Life (

)
Observation
Standard Silica, Ambient Light< 20 minsRapid browning, streaking on TLC
Standard Silica, Dark~ 45 minsDecomposition to aldehyde
Basified Silica (1% Et3N), Dark > 24 hours Stable, clean separation

Module 4: Visualization of Pathways

Diagram 1: The Photolytic Decomposition Cycle

Caption: Mechanism of light-induced degradation showing the autocatalytic role of Iodine (


).

Decomposition Molecule 5-Iodo-DHP (Colorless) RadicalPair Radical Pair [Vinyl• + I•] Molecule->RadicalPair Homolysis Light Light (hv) (Fluorescent/Sun) Light->Molecule Iodine Free Iodine (I2) (Yellow/Brown) RadicalPair->Iodine Dimerization Polymer Polymer/Decomp Products RadicalPair->Polymer Propagation Iodine->Molecule Autocatalysis

Diagram 2: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on sample status.

Purification Start Crude Reaction Mixture CheckTLC Check TLC (Basified Plate) Start->CheckTLC IsSolid Is Product Solid? CheckTLC->IsSolid Recryst Recrystallization (Low Temp, Dark) IsSolid->Recryst Yes IsVolatile Is Product Volatile? (BP < 100°C @ High Vac) IsSolid->IsVolatile No Distill Kugelrohr Distillation (Wrap bulb in foil) IsVolatile->Distill Yes Flash Flash Chromatography IsVolatile->Flash No CriticalStep CRITICAL: Use 1% Et3N in Eluent Wrap Column in Foil Flash->CriticalStep

References

  • BenchChem. (2025).[1][2][3][4][5] Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information & Handling. Retrieved from

  • Organic Chemistry Portal. (2021). Vinyl Iodide Synthesis and Reactivity. Retrieved from

  • Wikipedia. (n.d.). Vinyl iodide functional group properties and bond dissociation energy. Retrieved from

  • Royal Society of Chemistry. (2013). Ultraviolet photodissociation of vinyl iodide: understanding the halogen dependence. Physical Chemistry Chemical Physics. Retrieved from

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Iodinated Vinyl Ethers

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Decomposition in Halogenated Enol Ethers[1] Executive Summary: The "Double Threat" of Reactivity As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Decomposition in Halogenated Enol Ethers[1]

Executive Summary: The "Double Threat" of Reactivity

As a Senior Application Scientist, I often see researchers treat iodinated vinyl ethers (IVEs) like standard organic building blocks. This is a critical error. IVEs possess a "double threat" of instability due to two synergistic functional groups:

  • The Vinyl Ether Moiety: Electron-rich and highly susceptible to acid-catalyzed hydrolysis and cationic polymerization.

  • The C–I Bond: Weak (~57 kcal/mol) and highly photolabile , prone to homolytic cleavage by UV/visible light.[1]

To store these compounds successfully, you must simultaneously block protonation (acid pathway) and photon absorption (radical pathway).[1] The following guide details the mechanistic causality of these failures and provides a self-validating storage protocol.

Mechanistic Insight: Why Do They Decompose?

Understanding the decomposition pathways allows you to diagnose the specific type of failure occurring in your sample.

Pathway A: Acid-Catalyzed Hydrolysis (The "Wet" Failure)

Vinyl ethers are kinetic enolate equivalents. Even trace moisture and atmospheric


 (forming carbonic acid) can trigger decomposition.[1]
  • Mechanism: The ether oxygen donates electron density to the

    
    -carbon, making it nucleophilic. A proton (
    
    
    
    ) attacks the
    
    
    -carbon, forming a resonance-stabilized oxocarbenium ion.[1] Water attacks this cation, leading to the collapse of the molecule into an aldehyde/ketone and an alcohol .
  • Symptom: The oil becomes less viscous; NMR shows aldehyde protons (~9-10 ppm).

Pathway B: Photolytic Deiodination (The "Light" Failure)

The Carbon-Iodine bond is weak. Upon exposure to light, the molecule enters an excited state (


), leading to homolytic bond fission.[1]
  • Mechanism:

    
    . The iodine radicals recombine to form molecular iodine (
    
    
    
    ).[1]
  • Symptom: The sample turns pink, purple, or brown .[1]

Visualization: Decomposition Pathways

DecompositionPathways IVE Iodinated Vinyl Ether Acid Trace Acid / H2O IVE->Acid Protonation of Beta-Carbon Light UV / Visible Light IVE->Light Homolytic Cleavage Oxocarbenium Oxocarbenium Intermediate Acid->Oxocarbenium Radical Vinyl Radical + I• Light->Radical Hydrolysis Hydrolysis Products (Aldehyde + Alcohol) Oxocarbenium->Hydrolysis + H2O Iodine I2 Formation (Purple Color) Radical->Iodine Radical Recombination Polymer Oligomers/Tars Radical->Polymer Chain Reaction

Figure 1: Divergent decomposition pathways of iodinated vinyl ethers.[1] Left: Ionic pathway (Acid).[1] Right: Radical pathway (Light).[1]

Standard Operating Procedure: The "Triad of Stability"

To prevent the pathways described above, you must implement the Triad of Stability : Base, Dark, Cold .[1]

Storage Protocol
ParameterSpecificationScientific Rationale
1. Container Amber Glass Vial Blocks UV/Visible light to prevent photolysis (Pathway B).
2.[1] Additive Anhydrous

A solid, inorganic base pellet added directly to the vial acts as an acid scavenger, neutralizing trace

before it protonates the enol ether (Pathway A).[1]
3. Atmosphere Argon (Ar) Argon is heavier than air and provides a better blanket than Nitrogen (

) to exclude moisture and oxygen.[1]
4. Temp -20°C (Freezer) Kinetic control. Arrhenius equation dictates that lowering temperature significantly retards both hydrolysis and radical propagation rates.
Step-by-Step Packing Guide
  • Prepare the Vial: Select an amber vial. Add 2-3 pellets of anhydrous Potassium Carbonate (

    
    ) to the bottom.
    
  • Transfer: Transfer the iodinated vinyl ether using a clean, dry pipette.[1] Do not filter out the

    
    ; store the liquid over the pellets.
    
  • Purge: Flush the headspace gently with Argon for 15-30 seconds.

  • Seal: Cap tightly with a Teflon-lined cap. Parafilm the junction to prevent moisture ingress.

  • Store: Place immediately in a -20°C freezer.

Troubleshooting & FAQs

Q1: My sample has turned pink/purple. Is it ruined?

Diagnosis: Iodine Liberation. The color indicates that photolysis has occurred, releasing molecular iodine (


).[1]
  • Fix: If the color is faint pink, the bulk material may still be intact.[1]

    • Dissolve the sample in Hexanes or

      
      .
      
    • Wash with cold, dilute aqueous Sodium Thiosulfate (

      
      ) to reduce 
      
      
      
      (purple) back to iodide (colorless).[1]
    • Dry over

      
       + trace 
      
      
      
      .
    • Concentrate and check NMR.[1][2]

  • Prevention: Ensure strictly amber glassware and minimize benchtop exposure time.

Q2: The liquid has become viscous or solidified into a gum.

Diagnosis: Cationic Polymerization. Trace acid initiated a chain reaction, linking vinyl ether units.[1]

  • Fix: This is irreversible. The sample must be discarded.

  • Prevention: Your base stabilizer (

    
    ) was likely insufficient or saturated.[1] Ensure glassware is base-washed (rinsed with dilute 
    
    
    
    and dried) before use.[1]
Q3: I see new peaks in the NMR around 9.5 - 10.0 ppm.

Diagnosis: Hydrolysis. These are aldehyde protons resulting from the cleavage of the enol ether bond.

  • Fix: If hydrolysis is <5%, you may be able to purify via a short plug of basic alumina (not silica, which is acidic).[1]

  • Prevention: Re-evaluate your inert gas technique. Moisture entered the vial.

Decision Tree: Sample Evaluation

Troubleshooting Start Inspect Sample ColorCheck Is it Pink/Purple? Start->ColorCheck ViscosityCheck Is it Viscous/Tar? ColorCheck->ViscosityCheck No Wash Wash w/ Na2S2O3 (Remove I2) ColorCheck->Wash Yes NMRCheck Run 1H NMR ViscosityCheck->NMRCheck No Discard Discard Sample (Polymerized) ViscosityCheck->Discard Yes Aldehyde Aldehyde Peaks? (9-10 ppm) NMRCheck->Aldehyde Wash->NMRCheck Aldehyde->Discard Yes (>10%) Purify Purify: Basic Alumina Aldehyde->Purify Yes (<10%) Good Sample Viable Aldehyde->Good No

Figure 2: Troubleshooting workflow for assessing sample integrity.

References

  • Mechanism of Vinyl Ether Hydrolysis

    • Kresge, A. J., et al.[1] "Vinyl ether hydrolysis...[3][4][5][6][7] mechanism of reaction." Canadian Journal of Chemistry.

    • [1]

  • Stabilization with Potassium Carbon

    • Kidwai, M., et al.[1][8] "Potassium carbonate as a green catalyst...[9] addition of azoles to vinyl acetate." Green Chemistry Letters and Reviews. (Demonstrates

      
       efficacy in stabilizing/catalyzing vinyl systems).
      
    • [1]

  • Photodissoci

    • Wilcox, D., et al.[1] "Ultraviolet photodissociation of vinyl iodide..." Journal of Chemical Physics. (Details the C-I bond cleavage mechanism).

  • General Handling of Unstable Enol Ethers

    • Organic Syntheses Procedure: (E)-beta-Styryl Iodide.[2] (Describes handling of light-sensitive vinyl iodides, including drying over

      
       and storage protocols).
      
    • [1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift of H-6 in 5-iodo-3,4-dihydro-2H-pyran

This guide provides an in-depth technical analysis of the , a critical intermediate in the synthesis of C-glycosides and complex pharmacophores.[1] Executive Summary: The Diagnostic Power of H-6 In the structural charact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the , a critical intermediate in the synthesis of C-glycosides and complex pharmacophores.[1]

Executive Summary: The Diagnostic Power of H-6

In the structural characterization of functionalized dihydropyrans, the H-6 proton serves as the primary diagnostic handle. For 5-iodo-3,4-dihydro-2H-pyran (and its carbohydrate derivatives, commonly known as 2-iodoglycals), the H-6 signal is distinct not just in chemical shift, but in multiplicity.[1]

  • The Product (5-Iodo): H-6 appears as a sharp singlet (s) at ~6.73 ppm .[1][2][3]

  • The Alternative (Parent/Non-iodinated): H-6 appears as a doublet of triplets (dt) or multiplet at ~6.34 ppm .[1]

This shift (~+0.4 ppm) and the collapse of coupling (from


 Hz to 

Hz) provide a self-validating "performance" metric for monitoring the success of the iodination reaction.[1]

Technical Comparison: 5-Iodo Product vs. Alternatives

The following table compares the spectral performance of the 5-iodo derivative against its parent precursor and the 5-bromo alternative. This comparison allows researchers to quickly assess reaction conversion and purity.

Feature5-Iodo-3,4-dihydro-2H-pyran (Product)3,4-Dihydro-2H-pyran (Parent Precursor)5-Bromo-3,4-dihydro-2H-pyran (Alternative)
H-6 Chemical Shift (

)
6.73 ppm (Singlet)6.34 ppm (Doublet of Triplets)6.69 ppm (Singlet)
Multiplicity Logic Singlet (s). The vicinal H-5 is replaced by Iodine, removing the large

coupling (~6.0 Hz).[1][4] Only small allylic coupling to H-4 may remain (often unresolved).[1]
Doublet of Triplets (dt). Coupled to H-5 (

Hz) and H-4 (

Hz).[1]
Singlet (s). Similar to the iodo-derivative, vicinal coupling is removed.[1]
Electronic Effect Deshielding. Iodine exerts a deshielding effect on the

-proton (H-6) due to anisotropy and steric compression, despite the heavy-atom shielding often seen on the carbon (C-5).
Baseline. The enol ether oxygen deshields H-6, placing it in the characteristic vinylic ether window (6.0–6.5 ppm).[1]Deshielding. Bromine is more electronegative than Iodine but less polarizable; the shift is slightly upfield of the Iodo analog.
Reaction Monitoring High Contrast. Disappearance of the multiplet at 6.34 ppm and emergence of the singlet at 6.73 ppm confirms 100% conversion.N/AHigh Contrast. Similar diagnostic utility, but the C-Br bond is less reactive for subsequent Pd-catalyzed couplings (Suzuki/Stille).[1]

Note on Derivatives: The chemical shift value of 6.73 ppm is specific to 3,4-di-O-protected derivatives (e.g., benzylated or acetylated glycals), which are the standard substrates in drug development.[1] The unsubstituted simple heterocycle will exhibit a similar shift (~6.65–6.70 ppm) due to the dominant influence of the C5-iodine.

Mechanistic Insight & Experimental Protocol

Why This Works: The Logic of the Shift

The downfield shift of H-6 upon C-5 iodination is counter-intuitive if one considers only the "Heavy Atom Effect" (which typically shields the attached carbon, C-5). However, for the vicinal proton (H-6), two factors dominate:

  • Anisotropy: The large electron cloud of the iodine atom creates a magnetic anisotropy that deshields the adjacent vinylic proton.

  • Steric Compression: The bulky iodine atom distorts the ring conformation (often towards a half-chair/boat hybrid), altering the orbital overlap of the enol ether and deshielding H-6.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 5-iodo-3,4-dihydro-2H-pyran derivative (2-iodoglycal) from the parent glycal.[1]

Reagents:

  • Substrate: 3,4-dihydro-2H-pyran derivative (e.g., Tri-O-acetyl-D-glucal).[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS).

  • Catalyst: Silver Nitrate (AgNO

    
    ) (Catalytic amount, ~0.2 eq).[1][3]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the starting glycal (1.0 eq) in anhydrous ACN (0.1 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Add AgNO

    
     (0.2 eq). The silver ion coordinates to the enol ether double bond, increasing susceptibility to electrophilic attack.[1]
    
  • Iodination: Add NIS (1.2 eq) in a single portion. Shield the flask from light (wrap in aluminum foil) to prevent radical side reactions.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (or NMR aliquots looking for the H-6 singlet).

  • Workup: Dilute with EtOAc, wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine/NIS) and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (typically Hexanes/EtOAc). The 5-iodo product is often less polar than the starting material.

Visualization: Synthesis & Spectral Logic

The following diagram illustrates the transformation and the resulting spectral logic.

G cluster_0 NMR Performance Logic Substrate Parent Glycal (H-6: dt, 6.34 ppm) Intermediate Iodonium Ion Intermediate Substrate->Intermediate Ag+ Activation Reagents NIS / AgNO3 (Electrophilic Iodination) Reagents->Intermediate Product 5-Iodo-Product (H-6: s, 6.73 ppm) Intermediate->Product Elimination of H-5 Logic1 Loss of H-5 Coupling (dt -> s) Intermediate->Logic1 Logic2 Iodine Anisotropy (Downfield Shift) Product->Logic2

Caption: Workflow depicting the electrophilic iodination pathway and the resulting NMR spectral changes (multiplicity collapse and chemical shift).

References

  • Crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate . IUCrData. (2015).[1] Confirms the H-6 chemical shift at 6.73 ppm (s) .[2][3]

  • Visible Light-Induced, Persulfate-Promoted Synthesis of 2-Haloglycals from Glycals . The Journal of Organic Chemistry. (2015/2026 Correction).[1] Provides comparative data for 5-iodo (6.73 ppm) and 5-bromo (6.69 ppm) derivatives.[1] [1]

  • 3,4-Dihydro-2H-pyran 1H NMR Spectrum . ChemicalBook. Provides the baseline spectrum for the parent compound (H-6 at 6.34 ppm).

  • Synthesis of 3,4-dihydro-2H-pyrans . Organic Chemistry Portal. Overview of synthetic methods and reactivity of the dihydropyran scaffold.

Sources

Comparative

Comparative Guide: Distinguishing 5-Iodo-3,4-dihydro-2H-pyran from 3-Iodo Isomer via NMR

The following technical guide details the spectroscopic distinction between 5-iodo-3,4-dihydro-2H-pyran and its 3-iodo isomer using H NMR. Executive Summary In the synthesis of functionalized glycals and pyran derivative...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic distinction between 5-iodo-3,4-dihydro-2H-pyran and its 3-iodo isomer using


H NMR.

Executive Summary

In the synthesis of functionalized glycals and pyran derivatives, iodination of 3,4-dihydro-2H-pyran (DHP) is a critical transformation.[1] Depending on the reagents (e.g., NIS,


/oxidant) and conditions, regioselectivity can vary between the vinylic iodide (5-iodo-3,4-dihydro-2H-pyran ) and the allylic/saturated iodide isomers (e.g., 3-iodo-3,4-dihydro-2H-pyran ).[1]

Distinguishing these isomers is vital because they exhibit vastly different reactivities in downstream cross-coupling (e.g., Suzuki-Miyaura) or glycosylation reactions.[1] This guide provides a definitive NMR-based protocol to identify the correct regioisomer, relying primarily on the coupling pattern of the anomeric proton (H6).[1]

Structural Definition & Numbering

To ensure accurate interpretation, the standard IUPAC numbering for the pyran ring is used:

  • Position 1: Oxygen atom.[1][2][3]

  • Position 2: Saturated carbon adjacent to oxygen (

    
    ).[1]
    
  • Positions 3, 4: Saturated carbons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Positions 5, 6: The double bond in the parent DHP is located between C5 and C6 (enol ether functionality).[1]

The Isomers[1]
  • 5-Iodo-3,4-dihydro-2H-pyran (Target Vinylic Iodide):

    • Structure: Iodine is attached to the C5 vinylic carbon.[1]

    • Key Feature: The C5 position has no protons.[1]

  • 3-Iodo-3,4-dihydro-2H-pyran (Allylic/Saturated Isomer):

    • Structure: Iodine is attached to the C3 saturated carbon.[1] The double bond typically remains at C5=C6.[1]

    • Key Feature: The C5 position retains its vinylic proton.[1]

NMR Spectroscopic Analysis

The most reliable method for differentiation is


H NMR, specifically focusing on the H6  and H5  signals.[1]
A. The "Smoking Gun": H6 Coupling Pattern

The proton at position 6 (H6) is the most deshielded signal due to its proximity to the ring oxygen and the double bond.[1] Its multiplicity is the definitive diagnostic tool.[1]

Feature5-Iodo-3,4-dihydro-2H-pyran3-Iodo-3,4-dihydro-2H-pyran
H6 Multiplicity Singlet (s) or broad singletDoublet (d) or dt
Coupling (

)
No vicinal coupling (

)
Large vicinal coupling (

Hz)
Reasoning C5 bears an Iodine atom; no vicinal proton exists to split H6.[1]C5 bears a proton (H5); it splits H6 via typical alkene coupling.[1]
B. The Secondary Indicator: H5 Signal
  • 5-Iodo Isomer: The signal for H5 is absent entirely.[1]

  • 3-Iodo Isomer: The H5 signal is present in the vinylic region (

    
     ppm) and typically appears as a doublet of triplets (dt), coupling to H6 and H4.[1]
    
C. Comparative Data Table

The following table summarizes the expected chemical shifts and splitting patterns in


.
ProtonParent DHP (

ppm)
5-Iodo Isomer (

ppm)
3-Iodo Isomer (

ppm)
H6 (C6-H) 6.34 (dt,

Hz)
~6.8 - 7.0 (s) ~6.3 - 6.4 (d,

Hz)
H5 (C5-H) 4.64 (dt,

Hz)
Absent ~4.7 (dt)
H3 (C3-H) 1.85 (m)~2.0 - 2.3 (m)~4.0 - 4.5 (m, CH-I)
H4 (C4-H) 1.98 (m)~2.4 (t, allylic)~2.0 (m)

Note: In the 5-iodo isomer, H6 may show very small long-range coupling (


 Hz) to the H4 methylene protons, appearing as a triplet-like fine structure, but it will distinctively lack the large ~6 Hz splitting seen in the 3-iodo isomer.[1]

Experimental Protocol: Identification Workflow

Step 1: Sample Preparation[1]
  • Dissolve ~5-10 mg of the crude reaction product in 0.6 mL of

    
    .
    
  • Ensure the sample is free of paramagnetic impurities (e.g., residual copper or iron catalysts) which can broaden key multiplets.[1]

Step 2: Acquisition
  • Acquire a standard

    
    H NMR spectrum (minimum 8 scans).[1]
    
  • Optional: If the product is a mixture, acquire a COSY (Correlation Spectroscopy) spectrum to trace the H6-H5 spin system.[1]

Step 3: Analysis Logic
  • Locate the region 6.0 – 7.5 ppm. Look for the most downfield signal (H6).[1]

  • Check Multiplicity:

    • If Singlet : Confirm 5-iodo-3,4-dihydro-2H-pyran .[1]

    • If Doublet (

      
       Hz) : Confirm presence of H5 . This indicates 3-iodo  isomer (or unreacted starting material).[1]
      
  • Verify H3 Region:

    • Look at 4.0 – 4.5 ppm.[1] If a signal exists here (methine CH-I), it confirms the iodine is on the saturated ring, supporting the 3-iodo assignment.[1]

Visual Decision Tree

NMR_Identification Start Crude Product NMR (CDCl3) CheckH6 Analyze H6 Signal (6.0 - 7.5 ppm) Start->CheckH6 Singlet Multiplicity: Singlet (s) (No vicinal coupling) CheckH6->Singlet No H5 neighbor Doublet Multiplicity: Doublet (d) (J ~ 6.2 Hz) CheckH6->Doublet Coupled to H5 CheckH5 Check H5 Region (4.5 - 5.0 ppm) Singlet->CheckH5 Result3Iodo CONFIRMED: 3-Iodo-3,4-dihydro-2H-pyran (Saturated Iodide) Doublet->Result3Iodo H5 is present SignalAbsent Signal Absent CheckH5->SignalAbsent Result5Iodo CONFIRMED: 5-Iodo-3,4-dihydro-2H-pyran (Vinylic Iodide) SignalAbsent->Result5Iodo SignalPresent Signal Present

Figure 1: Logic flow for distinguishing pyran isomers based on H6 multiplicity.[1]

References

  • DHP Spectral Data: National Institute of Standards and Technology (NIST).[1] 2H-Pyran, 3,4-dihydro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Synthetic Context: Wang, X., et al. "Synthesis of 3,4-dihydro-2H-pyrans."[1] Organic Chemistry Portal. Discusses general reactivity and functionalization of DHP. Available at: [Link]

  • Mechanistic Insight: SpectraBase. Compound ID for 3,4-Dihydro-2H-pyran. Confirmation of vinylic proton shifts. Available at: [Link][1]

Sources

Validation

Technical Comparison Guide: GC-MS Profiling of 5-Iodo-3,4-dihydro-2H-pyran

The following guide is structured as a high-level technical document for analytical method development, focusing on the critical separation and identification of 5-iodo-3,4-dihydro-2H-pyran . Executive Summary 5-iodo-3,4...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for analytical method development, focusing on the critical separation and identification of 5-iodo-3,4-dihydro-2H-pyran .

Executive Summary

5-iodo-3,4-dihydro-2H-pyran is a high-value synthetic intermediate, primarily utilized as a vinyl iodide coupling partner in Suzuki-Miyaura and Stille cross-coupling reactions to generate complex polycyclic ethers. Its synthesis—typically via the iodination of 3,4-dihydro-2H-pyran (DHP)—presents a specific analytical challenge: distinguishing the thermally labile, high-boiling iodide from the volatile starting material and potential di-halogenated byproducts.

This guide provides a comparative analytical framework. It contrasts the chromatographic behavior of the target 5-iodo compound against its precursor (DHP) and its structural analog (5-bromo-3,4-dihydro-2H-pyran), establishing a robust protocol for reaction monitoring and purity assessment.

Comparative Analytical Profile

The separation of 5-iodo-3,4-dihydro-2H-pyran from its matrix relies on the significant boiling point differential introduced by the iodine atom.[1] The following table summarizes the physicochemical properties that drive the GC separation.

Table 1: Physicochemical & Chromatographic Comparison
CompoundStructureMol.[1][2][3][4][5][6][7][8] Weight ( g/mol )Boiling Point (Est.)Predicted RI (DB-5)Key MS Ions (m/z)
3,4-Dihydro-2H-pyran (DHP) Precursor84.1286 °C700 - 750 84 (M+), 55 (Base)
5-Bromo-3,4-dihydro-2H-pyran Analog163.01~170-180 °C1050 - 1150 162/164 (1:1), 83
5-Iodo-3,4-dihydro-2H-pyran Target 210.01 >200 °C (dec.) 1200 - 1350 210 (M+), 127 (I+), 83

Analytical Insight:

  • Retention Shift: The substitution of a vinyl proton (H) with Iodine (I) introduces a massive mass and polarizability shift.[1] Expect the 5-iodo derivative to elute significantly later than DHP (ΔRI > 500 units).[1]

  • Thermal Stability: The 5-iodo species is thermally sensitive.[1] Prolonged exposure to high inlet temperatures (>250°C) can cause de-iodination or polymerization.[1] A "cool" split injection or programmed temperature vaporization (PTV) is recommended.[1]

Experimental Protocol: GC-MS Method

This protocol is designed to validate the synthesis of 5-iodo-3,4-dihydro-2H-pyran, ensuring complete consumption of DHP and absence of over-iodinated byproducts.

Method Parameters
  • Instrument: Agilent 7890/5977 GC-MS or equivalent.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.

  • Inlet: Split Mode (20:1). Temperature: 220 °C (Keep lower to prevent degradation).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold: 40 °C for 2 min (Essential to trap volatile DHP).

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 280 °C for 3 min.

  • MS Source: EI mode (70 eV), Source Temp: 230 °C.

Step-by-Step Validation Workflow
  • Blank Run: Inject pure solvent (e.g., DCM or Et2O) to ensure system cleanliness.[1]

  • Reference Standard (DHP): Inject a 100 ppm solution of 3,4-dihydro-2H-pyran. Confirm elution at ~3-4 minutes (depending on flow). Record the Mass Spectrum (Base peak 55).[1]

  • Reaction Aliquot:

    • Take 50 µL of reaction mixture.

    • Quench/Workup (mini-extraction with water/DCM).[1]

    • Dilute organic layer to ~200 ppm.[1]

    • Inject.[1]

  • Data Analysis:

    • Monitor: Disappearance of the peak at RI ~700 (DHP).[1]

    • Identify: Appearance of a major peak at RI ~1250.[1]

    • Confirm: Check MS for m/z 210 (M+) and the characteristic Iodine fragment m/z 127.[1]

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the decision logic for monitoring the iodination reaction using GC-MS.

GCMS_Workflow Start Reaction Mixture (DHP + NIS/I2) SamplePrep Mini-Workup (Dilute in DCM) Start->SamplePrep GC_Separation GC Separation (DB-5ms Column) SamplePrep->GC_Separation Injection MS_Detection MS Detection (EI Source) GC_Separation->MS_Detection Decision Peak Analysis MS_Detection->Decision Result_DHP Peak @ RI 700 (m/z 84) Incomplete Rxn Decision->Result_DHP Early Elution Result_Iodo Peak @ RI ~1250 (m/z 210, 127) Target Product Decision->Result_Iodo Mid Elution Result_Byprod Late Eluters (Di-iodo species) Decision->Result_Byprod Late Elution

Figure 1: Logical workflow for separating and identifying 5-iodo-3,4-dihydro-2H-pyran from its reaction matrix.

Scientific Rationale & Troubleshooting

Why 5-Iodo-DHP is Unique

Unlike the bromo-analog, which shows a characteristic 1:1 isotopic doublet (m/z 162/164) due to naturally occurring


 and 

, the iodo-analog is monoisotopic (

).
  • Identification Marker: Look for a single, sharp molecular ion at m/z 210 .[1]

  • Fragmentation: The C-I bond is weak.[1] A prominent peak at m/z 127 (I+) is diagnostic.[1] The loss of iodine yields the dihydropyranyl cation (m/z 83 ), which is also observed in the bromo-analog spectrum.[1]

Common Pitfalls
  • Peak Tailing: Vinyl iodides can interact with active sites in the GC liner.[1] Solution: Use a deactivated glass wool liner and ensure the column was recently trimmed.[1]

  • Thermal Degradation: If the m/z 210 peak is weak but m/z 127 is huge, you may be degrading the compound in the inlet. Solution: Lower inlet temperature to 200°C.

References

  • NIST Mass Spectrometry Data Center. 3,4-Dihydro-2H-pyran (CAS 110-87-2) - Gas Chromatography & Mass Spectra.[1][9] National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. Compound Summary: 3,4-Dihydro-2H-pyran.[1][4][9][10][11] National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans and derivatives. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Calculation: The Case of C₅H₇IO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the precise world of scientific research and pharmaceutical development, a chemical formula like C₅H₇IO is more than just a collection of symbols and numbers; it is a quantitative statement of composition. Verifying this composition is a cornerstone of chemical purity, identity, and safety. Elemental analysis provides the empirical data to confirm or refute a proposed molecular formula by determining the mass percentage of each constituent element.[1][2] This guide, designed from a Senior Application Scientist's perspective, moves beyond a simple recitation of steps. It delves into the causality behind the calculations, provides a self-validating protocol, and contextualizes the importance of this analysis within the rigorous landscape of drug development, where understanding the elemental composition of raw materials, APIs, and formulations is critical for quality control and regulatory compliance.[3][4]

Pillar 1: The Foundational Principle of Mass Conservation

The entire discipline of elemental analysis rests on one of chemistry's most fundamental laws: the law of conservation of mass. This principle dictates that the sum of the mass percentages of all constituent elements in a pure compound must equal 100%. The calculation, therefore, is a straightforward determination of each element's contribution to the total molecular weight.[5] The universally accepted formula for the percent composition of an element in a compound is:

% Composition = (Total mass of the element in the formula / Molar mass of the compound) x 100 [6][7][8]

This calculation is the theoretical benchmark against which experimental results from techniques like combustion analysis or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are compared.

Pillar 2: The Protocol - A Step-by-Step Calculation for C₅H₇IO

This protocol is designed to be a self-validating system. Each step logically flows from the last, grounded in internationally recognized atomic weights.

Step 1: Assembling Standardized Atomic Mass Data

The accuracy of the final calculation is entirely dependent on the precision of the atomic masses used. For this guide, we will use the standard atomic weights provided by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC), which are readily available through resources like PubChem.[9] These values represent the weighted average of the natural abundances of an element's isotopes.[10]

Table 1: Standard Atomic Weights for Constituent Elements of C₅H₇IO

ElementSymbolAtomic NumberStandard Atomic Weight (u)Source
CarbonC612.011[9][11]
HydrogenH11.008[9][12][13]
IodineI53126.9045[9][14][15]
OxygenO815.999[9][16][17]

Note: 'u' represents the unified atomic mass unit, which is dimensionally equivalent to g/mol for molar mass calculations.

Step 2: Calculating the Molar Mass (M) of C₅H₇IO

The molar mass is the sum of the masses of all atoms in the molecule. This value forms the denominator in our percent composition equation and is the cornerstone of the entire calculation.

  • Mass of Carbon (C): 5 atoms × 12.011 u/atom = 60.055 u

  • Mass of Hydrogen (H): 7 atoms × 1.008 u/atom = 7.056 u

  • Mass of Iodine (I): 1 atom × 126.9045 u/atom = 126.9045 u

  • Mass of Oxygen (O): 1 atom × 15.999 u/atom = 15.999 u

Total Molar Mass (M) = 60.055 + 7.056 + 126.9045 + 15.999 = 210.0145 g/mol

Step 3: Calculating the Elemental Mass Percentage

Using the calculated molar mass, we can now determine the percentage contribution of each element.

  • Carbon (%C): (60.055 / 210.0145) × 100% = 28.595 %

  • Hydrogen (%H): (7.056 / 210.0145) × 100% = 3.360 %

  • Iodine (%I): (126.9045 / 210.0145) × 100% = 60.426 %

  • Oxygen (%O): (15.999 / 210.0145) × 100% = 7.618 %

  • Verification: 28.595 + 3.360 + 60.426 + 7.618 = 99.999% (The slight deviation from exactly 100% is due to rounding during the intermediate steps.)

Pillar 3: Data Summary and Experimental Workflow

Clear presentation of data is paramount for comparison and reporting.

Data Summary Table

Table 2: Calculated Elemental Composition of C₅H₇IO

ElementSymbolTotal Atomic Mass Contribution ( g/mol )Molar Mass of C₅H₇IO ( g/mol )Calculated Mass Percentage (%)
CarbonC60.055210.014528.60
HydrogenH7.056210.01453.36
IodineI126.9045210.014560.43
OxygenO15.999210.01457.62
Total 210.0145 210.0145 100.01 *

*Total exceeds 100% slightly due to standard rounding to two decimal places.

Experimental Workflow Visualization

The logical flow of this calculation can be represented as a clear workflow, essential for training and standard operating procedures (SOPs).

G cluster_input Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula (C₅H₇IO) calc_molar_mass Step 1: Calculate Total Molar Mass Σ (Atoms * Atomic Mass) formula->calc_molar_mass atomic_masses Standard Atomic Masses (C, H, I, O) atomic_masses->calc_molar_mass calc_element_mass Step 2: Calculate Individual Element Mass (Total Mass of Element / Molar Mass) atomic_masses->calc_element_mass Provides Numerator calc_molar_mass->calc_element_mass Provides Denominator apply_percent Step 3: Convert to Percentage (Result of Step 2) * 100 calc_element_mass->apply_percent final_composition Final Elemental Composition (%C, %H, %I, %O) apply_percent->final_composition

Caption: Workflow for calculating theoretical elemental composition.

Authoritative Grounding: The Role in Drug Development

Elemental analysis is not merely an academic exercise; it is a critical regulatory and safety requirement in the pharmaceutical industry.[3] The ICH Q3D guidelines and USP chapters <232> and <233> mandate the control of elemental impurities, which can be toxic or affect drug stability.[18][19]

  • Purity and Stoichiometry: For a newly synthesized Active Pharmaceutical Ingredient (API), comparing the experimental elemental analysis results with the theoretical values calculated here is a primary method for confirming its chemical formula and assessing its purity.

  • Impurity Profiling: Contaminants, often containing metallic elements from catalysts or manufacturing equipment, can be quantified. This is vital as such impurities can be toxic, impact the product's shelf-life, or interfere with its therapeutic action.[4]

  • Quality Control: It is a routine part of quality control for raw materials, intermediates, and the final drug product, ensuring batch-to-batch consistency and safety.[3]

By providing a robust, theoretical baseline, the calculations detailed in this guide serve as the essential reference point for these critical experimental validations in the pharmaceutical lifecycle.

References

  • Chemical Composition - Mineralogy Database. (n.d.). Webmineral.com. Retrieved February 8, 2024, from [Link]

  • How can I calculate the elemental composition? (n.d.). CK-12 Foundation. Retrieved February 8, 2024, from [Link]

  • Percent Composition. (2019, July 6). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Elemental Analysis: Methods & Examples. (2022, December 12). StudySmarter. Retrieved February 8, 2024, from [Link]

  • Determining Empirical and Molecular Formulas. (2022, April 20). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Element Mass % Calculator. (n.d.). Pearson. Retrieved February 8, 2024, from [Link]

  • Elemental Analysis tool. (n.d.). University of Sheffield. Retrieved February 8, 2024, from [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). University of Wisconsin-Madison. Retrieved February 8, 2024, from [Link]

  • Atomic Mass | Periodic Table of Elements. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved February 8, 2024, from [Link]

  • Carbon-12. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Oxygen. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Hydrogen. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Iodine. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Oxygen - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Iodine - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Hydrogen - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

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  • Carbon. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Elemental Analysis: Empirical and Molecular Formulas. (2015, August 4). Professor Dave Explains. Retrieved February 8, 2024, from [Link]

  • Molar Mass / Molecular Weight of I2: Iodine gas. (2018, October 18). Breslyn. Retrieved February 8, 2024, from [Link]

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Validation

A Comparative Guide to the Reactivity of 5-iodo-DHP and Acyclic Vinyl Iodides in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the organohalide substrate is critical to the success of these transformations. This guide provides an in-depth comparison of the reactivity of 5-iodo-2,3-dihydropyran (5-iodo-DHP), a cyclic vinyl iodide, and its acyclic vinyl iodide counterparts. By examining the underlying electronic and steric factors, and presenting supporting experimental data from the literature, this document aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization.

Introduction to Vinyl Iodides in Cross-Coupling Chemistry

Vinyl iodides are highly valued substrates in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. Their reactivity is primarily governed by the inherent weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle. Compared to other vinyl halides, vinyl iodides generally exhibit higher reactivity, often allowing for milder reaction conditions and broader functional group tolerance.[1]

This guide focuses on a comparative analysis between a specific cyclic vinyl iodide, 5-iodo-2,3-dihydropyran, and representative acyclic vinyl iodides. We will explore how the cyclic nature and the presence of an endocyclic oxygen atom in 5-iodo-DHP influence its reactivity profile in comparison to more conventional, flexible acyclic systems.

Structural and Electronic Considerations

The reactivity of a vinyl iodide in a palladium-catalyzed cross-coupling reaction is influenced by a combination of factors, including C-I bond strength, steric hindrance around the double bond, and the electronic nature of the substituents.

5-Iodo-2,3-dihydropyran (5-iodo-DHP): The structure of 5-iodo-DHP incorporates a vinyl iodide moiety within a six-membered heterocyclic ring containing an oxygen atom. This unique arrangement introduces specific stereoelectronic effects. The endocyclic oxygen atom, through its lone pairs, can exert a significant influence on the electron density of the double bond. This can occur via hyperconjugation, where a lone pair on the oxygen interacts with the σ* orbital of the C-I bond, a phenomenon related to the anomeric effect. This interaction can potentially modulate the strength and polarization of the C-I bond, thereby affecting the rate of oxidative addition to the palladium catalyst.

Acyclic Vinyl Iodides: In contrast, acyclic vinyl iodides offer greater conformational flexibility. The electronic environment of the C-I bond is primarily dictated by the substituents directly attached to the double bond. The absence of a constrained ring structure means that steric effects can be more varied, depending on the size and arrangement of the substituents.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a powerful tool for the formation of C(sp²)-C(sp²) bonds.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-iodo-2'-deoxyuridine3-methoxyphenyl boronic acidSerrKap palladacycleK₂CO₃DMF/H₂O602415[2]
(E)-1-iodo-1-alkenesArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O802>90(General conditions)

Note: Data for 5-iodo-DHP itself in Suzuki coupling is sparse in the initial search, hence a structurally related 5-iodinated cyclic ether nucleoside is used as a proxy.

From the available data, acyclic vinyl iodides appear to be highly reactive in Suzuki-Miyaura couplings, often providing excellent yields in short reaction times under standard conditions. The lower yield observed for the 5-iodo-2'-deoxyuridine suggests that the cyclic and more complex nature of the substrate might lead to reduced reactivity or competing side reactions, though direct comparison is challenging due to the difference in the full molecular structure.

Stille Coupling

The Stille reaction utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide range of functional groups.

SubstrateCoupling PartnerCatalyst/LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl Iodide (general)OrganostannanePd(PPh₃)₄-Toluene90-11012-16Good to High[3]
Complex Vinyl IodideStannanePd₂(dba)₃ / AsPh₃----75 (optimized)[4]

General protocols for Stille couplings with vinyl iodides indicate that both acyclic and cyclic substrates can participate effectively. The optimization of reaction conditions, particularly the choice of catalyst and ligand, is crucial for achieving high yields, as demonstrated in the synthesis of complex molecules.[4] The inherent toxicity of organotin reagents is a significant drawback of this methodology.[5]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity of the reaction can be influenced by both steric and electronic factors. Intramolecular Heck reactions are often more efficient than their intermolecular counterparts.[1]

SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Iodide2,3-dihydrofuranPd(OAc)₂K₂CO₃DMF10024up to 83 (conv.)(Similar to DHP)
Acyclic Vinyl HalidesAryl IodidesPd(OAc)₂Na₂CO₃Dioxane/H₂O130-75[6]

Studies on the Heck reaction of 2,3-dihydrofuran (the parent compound of 5-iodo-DHP) with aryl iodides show that the cyclic enol ether can participate effectively in this transformation. The reaction with acyclic vinyl halides also proceeds in good yield, although sometimes requiring higher temperatures. The constrained nature of the cyclic olefin in 5-iodo-DHP could influence the regioselectivity of the migratory insertion step.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-iodo-2'-deoxycytidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMFRT2476[2]
Aryl/Vinyl IodidesTerminal AlkynesPd(OAc)₂ / DABCOK₂CO₃DMF1002>90[7]

The Sonogashira coupling of a 5-iodinated cyclic nucleoside proceeds in good yield, albeit over a longer reaction time at room temperature. Acyclic vinyl iodides are also excellent substrates for this reaction, often providing high yields under slightly elevated temperatures. The use of a copper co-catalyst is common but copper-free conditions have also been developed.[7]

Mechanistic Insights and Discussion

The reactivity of vinyl iodides in palladium-catalyzed cross-coupling reactions is fundamentally initiated by the oxidative addition of the C-I bond to a Pd(0) complex.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I R-Pd(II)(I)L2 R-Pd(II)(I)L2 Oxidative\nAddition->R-Pd(II)(I)L2 Transmetalation Transmetalation R-Pd(II)(I)L2->Transmetalation R'-M R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive\nElimination Reductive Elimination R-Pd(II)(R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Influence of the Dihydropyran Ring:

The key difference in reactivity between 5-iodo-DHP and acyclic vinyl iodides likely stems from the influence of the endocyclic oxygen atom and the conformational rigidity of the dihydropyran ring.

  • Electronic Effects: The lone pairs on the endocyclic oxygen atom in 5-iodo-DHP can participate in hyperconjugation with the π-system of the double bond and the σ* orbital of the C-I bond. This n→σ* interaction, a type of anomeric effect, can increase the electron density at the double bond and potentially weaken the C-I bond, making it more susceptible to oxidative addition. However, this electron-donating effect could also be counteracted by the inductive electron-withdrawing effect of the oxygen atom. The net electronic effect is a subtle balance of these opposing forces.

  • Steric and Conformational Effects: The dihydropyran ring in 5-iodo-DHP adopts a defined conformation (likely a half-chair). This conformational rigidity can influence the accessibility of the C-I bond for the bulky palladium catalyst. In contrast, acyclic vinyl iodides have greater rotational freedom, which may allow them to more readily adopt a conformation suitable for oxidative addition. However, severe steric hindrance from bulky substituents on an acyclic vinyl iodide can also impede the reaction.

Substrate Comparison cluster_0 5-Iodo-2,3-dihydropyran (Cyclic) cluster_1 Acyclic Vinyl Iodide a Rigid Conformation Endocyclic Oxygen (Stereoelectronic Effects) Potentially Altered C-I Bond Polarity b Conformational Flexibility Reactivity Governed by Substituents Variable Steric Hindrance

Figure 2: Key structural differences influencing reactivity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Acyclic Vinyl Iodide
  • To an oven-dried flask, add the acyclic vinyl iodide (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 5-Iodo-DHP (Adapted from similar substrates)
  • To a flask, add 5-iodo-DHP (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine or diisopropylamine, typically 2-3 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

Both 5-iodo-DHP and acyclic vinyl iodides are competent substrates for a range of palladium-catalyzed cross-coupling reactions. Based on a qualitative analysis of the available literature, acyclic vinyl iodides often appear to exhibit slightly higher reactivity, affording excellent yields under standard conditions in relatively short reaction times. This may be attributed to their conformational flexibility, which can facilitate the oxidative addition step.

The reactivity of 5-iodo-DHP is modulated by the presence of the dihydropyran ring. While the endocyclic oxygen atom can potentially activate the C-I bond through stereoelectronic effects, the overall reactivity may be tempered by the rigid ring structure and potential steric hindrance. Nevertheless, 5-iodo-DHP and its derivatives remain valuable building blocks, and successful couplings can be achieved with careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

For researchers in drug development and complex molecule synthesis, the choice between a cyclic and an acyclic vinyl iodide will depend on the specific synthetic strategy and the desired final structure. While acyclic vinyl iodides may offer a more straightforward path in some cases, the unique structural features of 5-iodo-DHP provide access to a distinct chemical space.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Adv., 2024 , 14, 2839-2868. [Link]

  • Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with aryl or vinyl halides. J. Organomet. Chem.2002, 653, 46-49.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. J. Am. Chem. Soc.2015 , 137, 4144-4147. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. Synlett2009, 2009, 2475-2479.
  • Palladium Iodide Catalyzed Oxidative Carbonylations. ResearchGate. [Link]

  • Tandem Suzuki-Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides: A Concise Approach to Polysubstituted Furans. Org. Lett.2010 , 12, 4940-4943. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angew. Chem. Int. Ed.2021 , 60, 1234-1243. [Link]

  • 2,3-dihydropyran. Organic Syntheses. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. [Link]

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Characterization of 5-Substituted Dihydropyran Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, 5-substituted dihydropyrans represent a privileged scaffold. Their utility in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, 5-substituted dihydropyrans represent a privileged scaffold. Their utility in the synthesis of natural products, bioactive molecules, and functional polymers necessitates robust and unambiguous structural characterization.[1][2] This guide provides an in-depth comparison of standard spectroscopic techniques for the characterization of these versatile heterocyclic compounds. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the nature of the 5-substituent and the resultant spectroscopic signatures.

The Central Challenge: Unambiguous Isomer and Substituent Differentiation

The primary analytical challenge in working with 5-substituted dihydropyrans lies in definitively confirming the regiochemistry of substitution and elucidating the electronic effects of the substituent on the dihydropyran ring. Spectroscopic methods are the cornerstone of this process, each providing a unique piece of the structural puzzle.

A Multi-faceted Approach to Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed for comprehensive characterization. The workflow for this process is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of 5-Substituted Dihydropyran purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_comparison Comparison with Literature/Analogs structure_elucidation->data_comparison final_confirmation Final Structure Confirmation data_comparison->final_confirmation

Figure 1: A typical workflow for the synthesis and spectroscopic characterization of 5-substituted dihydropyran products.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of dihydropyran derivatives. The chemical shifts, coupling constants, and multiplicities of the protons provide a detailed map of the molecule's connectivity.

Key Diagnostic Signals in 5-Substituted Dihydropyrans:
  • Olefinic Proton (H-6): This proton, being adjacent to the ring oxygen, is significantly deshielded and typically appears as a singlet or a narrow triplet in the downfield region of the spectrum. Its chemical shift is highly sensitive to the electronic nature of the 5-substituent.

  • Allylic Protons (H-4): These protons are adjacent to the double bond and typically resonate as a multiplet. Their chemical shift is influenced by the 5-substituent, though to a lesser extent than H-6.

  • Aliphatic Protons (H-2 and H-3): These protons reside on the saturated portion of the ring and appear as multiplets in the upfield region.

The electronic nature of the substituent at the 5-position exerts a predictable influence on the chemical shifts of the dihydropyran ring protons, particularly the olefinic proton at C-6. Electron-withdrawing groups (EWGs) will deshield this proton, causing it to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups (EDGs) will shield the H-6 proton, shifting its resonance upfield.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Representative 5-Substituted Dihydropyrans

Substituent at C-5Representative CompoundH-6 (δ ppm)H-4 (δ ppm)H-3 (δ ppm)H-2 (δ ppm)Reference
-CHO (Formyl)5-Formyl-6-methyl-3,4-dihydro-2H-pyran~7.5~2.4~1.8~3.9[1]
-COCH₃ (Acetyl)5-Acetyl-3,4-dihydro-2H-pyran~7.3~2.5~1.9~4.0[3]
-COOCH₃ (Ester)Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate~7.1~2.3~1.7~3.8[4]
-COOH (Carboxylic Acid)5-Carboxy-dihydropyran derivative~7.2~2.4~1.8~3.9[5]

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic environment.

Key Diagnostic Signals in 5-Substituted Dihydropyrans:
  • Olefinic Carbons (C-5 and C-6): These carbons appear in the downfield region of the spectrum. The chemical shift of C-5 is particularly sensitive to the nature of the directly attached substituent.

  • Aliphatic Carbons (C-2, C-3, and C-4): These carbons resonate in the upfield region.

Similar to ¹H NMR, the electronic nature of the 5-substituent influences the ¹³C chemical shifts. Electron-withdrawing groups will cause a downfield shift (deshielding) of the C-5 and C-6 carbons, while electron-donating groups will cause an upfield shift (shielding).

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Representative 5-Substituted Dihydropyrans

Substituent at C-5Representative CompoundC-5 (δ ppm)C-6 (δ ppm)C-4 (δ ppm)C-3 (δ ppm)C-2 (δ ppm)Reference
-CHO (Formyl)5-Formyl-6-methyl-3,4-dihydro-2H-pyran~138~155~25~22~68[1]
-COCH₃ (Acetyl)5-Acetyl-3,4-dihydro-2H-pyran~135~158~28~21~67[3]
-COOCH₃ (Ester)Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate~130~160~26~22~68[4]
-COOH (Carboxylic Acid)5-Carboxy-dihydropyran derivative~132~162~27~23~69[5]

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within the molecule. For 5-substituted dihydropyrans, the most informative regions of the IR spectrum are the C=O stretching frequency (for carbonyl-containing substituents) and the C=C stretching frequency of the dihydropyran ring.

The position of the C=O stretching vibration is highly dependent on the electronic nature of the substituent. Conjugation with the dihydropyran double bond will lower the C=O stretching frequency compared to a saturated analog.

Table 3: Comparison of Key IR Stretching Frequencies (cm⁻¹) for Representative 5-Substituted Dihydropyrans

Substituent at C-5C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)O-H Stretch (cm⁻¹) (if applicable)Reference
-CHO (Formyl)~1680~1620-[1]
-COCH₃ (Acetyl)~1670~1615-[3]
-COOCH₃ (Ester)~1710~1625-[4]
-COOH (Carboxylic Acid)~1700~1620~3300-2500 (broad)[5]

The broad O-H stretch observed for the carboxylic acid derivative is a classic diagnostic feature for this functional group.[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns. For 5-substituted dihydropyrans, common fragmentation pathways often involve cleavage of the substituent at the 5-position or retro-Diels-Alder reactions of the dihydropyran ring.

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the degree of fragmentation observed. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecule, further confirming its identity.[6]

G M Molecular Ion [M]⁺ M_minus_R [M-R]⁺ M->M_minus_R Loss of 5-substituent (R) Diels_Alder Retro-Diels-Alder Fragments M->Diels_Alder Ring Fragmentation

Figure 2: A simplified representation of common fragmentation pathways for 5-substituted dihydropyrans in mass spectrometry.

Experimental Protocols

General Procedure for NMR Sample Preparation:
  • Accurately weigh 5-10 mg of the purified 5-substituted dihydropyran product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and mixing.

  • Place the NMR tube in the spectrometer and acquire the desired spectra (¹H, ¹³C, etc.).[7]

General Procedure for IR Sample Preparation (Thin Film):
  • Place a small drop of the liquid sample or a solution of the solid sample in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • If a solid sample was used, allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Place the salt plate in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum.[8]

General Procedure for Mass Spectrometry Sample Preparation (Direct Infusion ESI):
  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Optimize the ion source parameters to achieve a stable signal.

  • Acquire the mass spectrum.

Conclusion: A Synergistic Approach for Confident Characterization

The robust characterization of 5-substituted dihydropyran products is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and can provide further structural clues through fragmentation analysis. By understanding how the electronic nature of the 5-substituent influences the data from each of these techniques, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds.

References

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum albumin Interaction Investigations. MDPI. [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. MDPI. [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. [Link]

  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. PMC. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

  • (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. ResearchGate. [Link]

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkivoc. [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-iodo-3,4-dihydro-2H-pyran: Essential Personal Protective Equipment and Safety Protocols

Welcome to your definitive resource for the safe handling of 5-iodo-3,4-dihydro-2H-pyran. In drug development and chemical synthesis, the integrity of your work is intrinsically linked to the safety of your laboratory pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe handling of 5-iodo-3,4-dihydro-2H-pyran. In drug development and chemical synthesis, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide moves beyond mere checklists to provide a deep, causal understanding of the protective measures required for this specific halogenated heterocyclic compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

Hazard Assessment: Understanding the Compound's Profile

The primary hazards of 5-iodo-3,4-dihydro-2H-pyran are derived from the flammable and irritant nature of the dihydropyran ring system. The addition of an iodine atom introduces further considerations typical of halogenated organic compounds.

The parent compound, 3,4-dihydro-2H-pyran, is classified with significant hazards that we must assume are transferred to, and potentially amplified in, its iodinated derivative.[1][2]

Table 1: GHS Hazard Profile of 3,4-dihydro-2H-pyran

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction.[2][3]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[2]
Hazardous to the Aquatic EnvironmentChronic 3H412: Harmful to aquatic life with long lasting effects.[2]

Expert Insights:

  • Flammability: The dihydropyran structure has a very low flash point, making it extremely flammable.[4][5] All work must be conducted away from ignition sources.[2][4][5]

  • Irritation and Sensitization: The compound is a known irritant to the skin and eyes.[1][3][5] Prolonged or repeated contact may lead to skin sensitization, an allergic reaction that can develop over time.[2][3]

  • Inhalation Hazard: Vapors are irritating to the respiratory tract and can cause systemic effects like dizziness and nausea at high concentrations.[3][4][5] The addition of iodine increases the molecular weight, which may lower volatility, but the inhalation risk remains significant.

  • Organoiodide Considerations: Organic iodides can be lachrymators (tear-inducing agents) and may possess higher toxicity than their non-halogenated counterparts. They can also be light-sensitive.

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential. Each component is chosen to counteract a specific hazard identified in our assessment.

Eye and Face Protection: The First Line of Defense
  • Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[4][6] Standard safety glasses are insufficient as they do not protect from splashes or vapors.[7]

  • Causality: The compound is a serious eye irritant.[1][2] Direct contact can cause significant damage. Goggles provide a physical barrier against accidental splashes during transfers and reactions.

  • Enhanced Protection: A full-face shield must be worn over safety goggles whenever there is a heightened risk of splashing or energetic reaction, such as when working with larger quantities or conducting reactions under pressure.[7][8]

Hand Protection: Preventing Dermal Absorption
  • Requirement: Chemical-resistant gloves are required. Given the compound's structure, nitrile gloves provide a good baseline of protection for incidental contact.[4] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.

  • Causality: The compound causes skin irritation and can potentially be absorbed through the skin.[1][5] It may also cause allergic skin sensitization.[2][3] Gloves are the critical barrier to prevent this.

  • Best Practice Protocol:

    • Always inspect gloves for tears or pinholes before use.[8]

    • Practice double-gloving for added security during critical operations.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Body Protection: Shielding Against Spills and Fire
  • Requirement: A flame-resistant (FR) laboratory coat.

  • Causality: Due to the high flammability of the dihydropyran ring, a standard cotton or polyester-blend lab coat is not sufficient as it can ignite and continue to burn. An FR coat will self-extinguish, providing crucial escape time in the event of a flash fire.[8]

  • Additional Requirements: Full-length pants and closed-toe shoes made of non-porous material are mandatory to protect the skin on the lower body and feet.[8]

Respiratory Protection: Controlling Inhalation Exposure
  • Requirement: All handling of 5-iodo-3,4-dihydro-2H-pyran must be performed inside a certified chemical fume hood.[9]

  • Causality: The fume hood is an engineering control designed to capture harmful vapors at the source, preventing them from entering the laboratory air where they can be inhaled. This is the primary method for mitigating the risk of respiratory tract irritation and other symptoms associated with inhalation.[3][4][5]

  • Emergency Respirator Use: In the event of a large spill or failure of the fume hood, respiratory protection will be necessary. Personnel involved in the cleanup must use, at a minimum, an air-purifying respirator with organic vapor cartridges.[6][10] For high vapor concentrations, a self-contained breathing apparatus (SCBA) is required.[10]

Operational Plan: Integrating PPE into Your Workflow

Safety is an active process, not a passive state. The following workflow demonstrates how to integrate PPE checks at every stage of a common laboratory task: weighing and dissolving the compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Execution Phase Prep 1. Pre-Task Safety Review - Review SDS for parent compound - Locate emergency equipment PPE_Don 2. Don PPE - FR Lab Coat - Chemical Splash Goggles - Nitrile Gloves (inspect first) Prep->PPE_Don Hood_Prep 3. Prepare Fume Hood - Verify airflow - Clear workspace - Stage materials PPE_Don->Hood_Prep Weigh 4. Weigh Compound - Use anti-static weigh boat - Handle container with care Hood_Prep->Weigh Transfer 5. Transfer & Dissolve - Slowly add to solvent - Keep sash at lowest practical height Weigh->Transfer Waste 6. Waste Disposal - Dispose of contaminated tips/wipes in sealed hazardous waste bag Transfer->Waste Decon 7. Decontaminate - Wipe down balance and hood surface - Seal primary container Waste->Decon PPE_Doff 8. Doff PPE - Remove gloves first (properly) - Remove goggles and coat Decon->PPE_Doff

Caption: A step-by-step workflow integrating PPE checks.

Emergency and Disposal Protocols

Spill Response Plan

Immediate and correct action during a spill is critical to prevent exposure and further hazards.

G spill Spill Occurs! evacuate 1. Alert others & Evacuate (If spill is large or outside hood) spill->evacuate ppe 2. Don Emergency PPE - Respirator (if needed) - Heavy-duty gloves - Face shield spill->ppe Assess need evacuate->ppe contain 3. Contain Spill - Use non-combustible absorbent (e.g., sand, vermiculite) ppe->contain cleanup 4. Clean Up - Use non-sparking tools - Collect absorbent into waste container contain->cleanup decon 5. Decontaminate Area - Wash with soap and water cleanup->decon dispose 6. Dispose of Waste - Seal and label hazardous waste decon->dispose

Caption: Logical flow for responding to a chemical spill.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3][4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.

Waste Disposal Plan
  • Chemical Waste: All solutions and unused portions of 5-iodo-3,4-dihydro-2H-pyran must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not empty into drains, as the substance is harmful to aquatic life.[2][4]

  • Contaminated PPE: All disposable PPE, such as gloves, bench paper, and wipes, that come into contact with the chemical must be considered hazardous. Place them in a sealed, labeled hazardous waste bag for disposal according to your institution's guidelines.

  • Decontamination: All non-disposable equipment, including glassware and reusable PPE, must be thoroughly decontaminated before being returned to general use.

By adhering to these rigorous, evidence-based protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety.[Link]

  • 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1 - OECD Existing Chemicals Database. Organisation for Economic Co-operation and Development.[Link]

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% - Cole-Parmer. Cole-Parmer.[Link]

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